molecular formula C24H19N7O3 B8072291 YM-201636

YM-201636

Cat. No.: B8072291
M. Wt: 453.5 g/mol
InChI Key: UQFBKGHIDROQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM-201636 is a potent and selective cell-permeable inhibitor of the lipid kinase PIKfyve (IC50 = 33 nM). It exhibits significant selectivity, showing over 100-fold less potency against the related kinase p110α (IC50 = 3.3 µM) and is insensitive to the yeast orthologue Fab1. PIKfyve catalyzes the phosphorylation of phosphatidylinositol-3-phosphate to produce phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a key lipid regulator of endomembrane homeostasis. In research applications, inhibition of PIKfyve by this compound disrupts endosomal trafficking, leading to the dramatic vacuolation of endolysosomal compartments and a blockade in retroviral budding. This makes it a valuable tool for studying retrograde endosomal transport and the ESCRT machinery. Furthermore, this compound has been shown to almost completely inhibit both basal and insulin-activated 2-deoxyglucose uptake in adipocytes and blocks the continuous recycling of tight junction proteins like claudin-1 and claudin-2, thereby delaying epithelial barrier formation. A prominent effect of this compound is the induction of autophagy. Treatment with this compound increases the conversion of LC3-I to LC3-II and promotes the accumulation of autophagic vacuoles. This property has been leveraged in oncology research, where this compound has demonstrated efficacy in suppressing the growth of liver cancer cells both in vitro and in vivo via an autophagy-dependent mechanism. Recent studies also highlight its potential in virology, as PIKfyve inhibition can disrupt infection by viruses such as SARS-CoV-2 and VSV. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-N-[3-[6-(1,3-oxazolidin-3-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O3/c25-18-7-6-15(12-27-18)23(32)28-16-4-1-3-14(11-16)21-29-19-17-5-2-8-26-24(17)34-20(19)22(30-21)31-9-10-33-13-31/h1-8,11-12H,9-10,13H2,(H2,25,27)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFBKGHIDROQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Dissection of Ym 201636 Action at the Molecular Level

Direct Enzymatic Inhibition of PIKfyve

YM-201636 functions as a direct inhibitor of the enzyme PIKfyve, a mammalian type III phosphatidylinositol phosphate (B84403) kinase. nih.govembopress.org This inhibition disrupts the synthesis of PtdIns(3,5)P2, a phosphoinositide with critical roles in various cellular processes, including endomembrane transport and lysosomal homeostasis. nih.govembopress.orgbiorxiv.orgresearchgate.net

Potency and Half-Maximal Inhibitory Concentration (IC50) Against Mammalian PIKfyve

Studies have determined that this compound is a potent inhibitor of mammalian PIKfyve. The half-maximal inhibitory concentration (IC50) of this compound against mammalian PIKfyve has been reported to be 33 nM in in vitro assays. nih.govembopress.orgapexbt.commedchemexpress.comselleckchem.comprobechem.commybiosource.commedchemexpress.comchemdea.com This indicates that a relatively low concentration of this compound is sufficient to achieve 50% inhibition of the enzyme's activity.

Here is a table summarizing the reported IC50 values for this compound against mammalian PIKfyve:

TargetIC50 (nM)Reference
Mammalian PIKfyve33 nih.govembopress.orgapexbt.commedchemexpress.comselleckchem.comprobechem.commybiosource.commedchemexpress.comchemdea.com

Selectivity Profile Against Other Phosphoinositide Kinases

While this compound is a potent inhibitor of mammalian PIKfyve, its activity has also been evaluated against other phosphoinositide kinases to determine its selectivity profile.

Inhibition of PtdIns3P p110α

This compound exhibits inhibitory activity against PtdIns3P p110α, a class IA PI3K. However, its potency against PtdIns3P p110α is significantly lower compared to its activity against PIKfyve. The IC50 for this compound against PtdIns3P p110α has been reported to be approximately 3 μM, which is almost 100-fold higher than its IC50 for PIKfyve. nih.govembopress.orgapexbt.commedchemexpress.comselleckchem.commybiosource.commedchemexpress.comchemdea.comresearchgate.net This indicates a notable selectivity for PIKfyve over PtdIns3P p110α.

Here is a table comparing the potency of this compound against PIKfyve and PtdIns3P p110α:

TargetIC50 (μM)Reference
Mammalian PIKfyve0.033 nih.govembopress.orgapexbt.commedchemexpress.comselleckchem.comprobechem.commybiosource.commedchemexpress.comchemdea.com
PtdIns3P p110α3 or 3.3 nih.govembopress.orgapexbt.commedchemexpress.comselleckchem.commybiosource.commedchemexpress.comchemdea.comresearchgate.net
Insensitivity to Yeast Orthologue Fab1

A key aspect of this compound's selectivity is its insensitivity to Fab1, the yeast orthologue of PIKfyve. Studies have shown that this compound does not inhibit yeast Fab1, with reported IC50 values greater than 5 μM. nih.govembopress.orgapexbt.commedchemexpress.comselleckchem.commedchemexpress.comchemdea.comresearchgate.netembopress.orgxcessbio.com This difference in sensitivity between the mammalian and yeast orthologues has been utilized in research to demonstrate the specificity of this compound's effects on PIKfyve. nih.govembopress.orgembopress.org

Here is a table showing the lack of inhibition of yeast Fab1 by this compound:

TargetIC50 (μM)Reference
Yeast Fab1>5 nih.govembopress.orgapexbt.commedchemexpress.comselleckchem.commedchemexpress.comchemdea.comresearchgate.netembopress.orgxcessbio.com
Lack of Inhibition of Type IIγ PtdInsP Kinase

This compound has been shown to not inhibit type IIγ PtdInsP kinase, even at concentrations as high as 10 μM. nih.govmedchemexpress.comprobechem.commedchemexpress.comresearchgate.netxcessbio.comsigmaaldrich.com This further highlights the selectivity of this compound for its primary target, PIKfyve, over other related kinases.

Here is a table indicating the lack of inhibition of Type IIγ PtdInsP Kinase:

TargetInhibition at 10 μMReference
Type IIγ PtdInsP KinaseNo inhibition nih.govmedchemexpress.comprobechem.commedchemexpress.comresearchgate.netxcessbio.comsigmaaldrich.com
Inhibition of Mouse Type Iα PtdInsP Kinase

This compound does exhibit some inhibitory activity against mouse type Iα PtdInsP kinase, with an reported IC50 value greater than 2 μM. nih.govmedchemexpress.commedchemexpress.comresearchgate.netxcessbio.com While this shows some interaction, the potency is considerably lower than that observed for mammalian PIKfyve, reinforcing the selective nature of this compound.

Here is a table showing the inhibition of Mouse Type Iα PtdInsP Kinase:

TargetIC50 (μM)Reference
Mouse Type Iα PtdInsP Kinase>2 nih.govmedchemexpress.commedchemexpress.comresearchgate.netxcessbio.com
Kinome-Wide Selectivity Assessments

Kinome-wide selectivity profiling has established this compound as a highly selective inhibitor of PIKfyve. Its inhibitory potency against mammalian PIKfyve is reported with an IC₅₀ value of 33 nM in cell-free assays. medchemexpress.comapexbt.comselleckchem.commedchemexpress.comselleck.co.jp Compared to other kinases, this compound demonstrates significantly lower potency. For instance, it inhibits p110α, a component of class IA PI 3-kinase, with an IC₅₀ of 3.3 μM, indicating approximately 100-fold selectivity for PIKfyve over p110α. medchemexpress.comapexbt.comselleckchem.commedchemexpress.comselleck.co.jp

Studies have also shown that this compound does not inhibit a type IIγ PtdInsP kinase even at concentrations up to 10 μM. medchemexpress.commedchemexpress.comclinisciences.com Its inhibitory effect on a mouse type Iα PtdInsP kinase is also considerably lower, with an IC₅₀ greater than 2 μM. medchemexpress.commedchemexpress.comclinisciences.com The yeast orthologue of PIKfyve, Fab1, is notably insensitive to this compound, exhibiting an IC₅₀ greater than 5 μM. medchemexpress.comselleckchem.commedchemexpress.comselleck.co.jpclinisciences.com This differential sensitivity highlights the specificity of this compound for the mammalian PIKfyve enzyme.

Impact on Phosphatidylinositol Phosphate Production

The primary molecular impact of this compound is on the cellular levels of specific phosphatidylinositol phosphates, particularly those synthesized by PIKfyve.

Reduction of Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) Synthesis

PIKfyve is the sole enzyme responsible for the biosynthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). invivogen.comnih.gov Inhibition of PIKfyve by this compound leads to a significant reduction in cellular PtdIns(3,5)P2 levels. medchemexpress.comclinisciences.cominvivogen.comnih.govresearchgate.netnih.gov For example, treatment of serum-starved NIH3T3 cells with 800 nM this compound has been shown to decrease PtdIns(3,5)P2 production by 80%. apexbt.comselleckchem.comselleck.co.jp This reduction in PtdIns(3,5)P2 is a key consequence of this compound treatment and underlies many of its observed cellular effects.

Preferential Inhibition of PtdIns5P Production at Lower Concentrations

Beyond its effect on PtdIns(3,5)P2, this compound also impacts the production of phosphatidylinositol 5-phosphate (PtdIns5P). Interestingly, studies have revealed a dose-dependent differential inhibition of these two lipids. At low concentrations, specifically between 10 and 25 nM, this compound preferentially inhibits the synthesis of PtdIns5P compared to PtdIns(3,5)P2. medchemexpress.commedchemexpress.comclinisciences.comxcessbio.comnih.gov As the concentration of this compound increases, the inhibitory effect on both lipids becomes more similar. medchemexpress.commedchemexpress.comclinisciences.comxcessbio.comnih.gov At a concentration of 160 nM, this compound has been observed to inhibit PtdIns5P synthesis approximately twice as effectively as PtdIns(3,5)P2 synthesis. medchemexpress.commedchemexpress.comclinisciences.comxcessbio.comnih.gov In various cell lines, including 3T3L1 adipocytes, human embryonic kidney 293, and Chinese hamster ovary (CHO-T) cells, treatment with this compound at 160 nM resulted in a 62-71% drop in PtdIns5P levels, while PtdIns(3,5)P2 levels fell by a lesser extent, only 28-46%. nih.gov This preferential inhibition of PtdIns5P at lower concentrations highlights a nuanced aspect of this compound's mechanism.

Elucidation of Molecular Interactions and Binding Specificity

The molecular interactions of this compound extend beyond its primary target, PIKfyve. Research has investigated its binding to other proteins, providing insights into potential off-target effects or interactions relevant to its distribution and activity.

Studies examining the interaction of this compound with Human Serum Albumin (HSA), a major transport protein in the blood, indicate that this compound binds stably to HSA. researchgate.netnih.gov Molecular modeling and spectroscopic techniques suggest the binding site is located between subdomains IIA and IIIA of HSA. researchgate.netnih.gov The binding process is characterized as spontaneous and driven by Van der Waals interactions and hydrogen bonding. researchgate.netnih.gov Binding constants ranging between 0.33 and 5.71 × 10⁴ M⁻¹ demonstrate a moderately strong affinity of this compound for HSA. researchgate.netnih.gov

Molecular docking and simulation studies have also explored the interaction of this compound with other proteins, such as the Human Norovirus 3CL protease and the two-pore channel (TPC2). While this compound showed a higher binding energy with Human Norovirus 3CL protease compared to a control inhibitor in virtual screening, molecular dynamics simulations suggested that the interaction in the catalytic pocket was not as stable as with other compounds tested. frontiersin.org For TPC2, a cation channel, this compound was found to be a potent inhibitor, primarily binding to and inhibiting the channel in its activated, open state. nih.govtmc.edu Molecular docking and dynamics simulations suggest that this compound binding and blockade occur mainly at the cytosolic end of the pore, with a specific histidine residue (H699) near the pore entrance playing a key role in the interaction and inhibition. nih.govtmc.edu

The chemical structure of this compound, a pyridofuropyrimidine compound, includes a morpholine (B109124) ring. This structural feature is common in ATP-competitive inhibitors of PI3K and PIKK family kinases and is often involved in forming hydrogen bonds with the kinase hinge region. embopress.orgresearchgate.net This suggests that the morpholine ring in this compound likely contributes to its binding interaction with the active site of PIKfyve.

Here is a summary of IC₅₀ values for this compound against various kinases:

KinaseIC₅₀ (nM)Selectivity relative to PIKfyve
PIKfyve331x
p110α (Class IA PI 3-kinase)3300~100x less potent
Yeast Fab1>5000>150x less potent
Mouse Type Iα PtdInsP kinase>2000>60x less potent
Type IIγ PtdInsP kinase>10000>300x less potent

Note: IC₅₀ values are approximate and may vary slightly depending on the experimental conditions.

Here is a summary of the impact of this compound on phosphatidylinositol phosphate synthesis:

LipidEffect at Low Concentration (10-25 nM)Effect at 160 nMEffect at 800 nM in NIH3T3 cells
PtdIns5PPreferentially inhibitedInhibited ~2x more effectively than PtdIns(3,5)P2Not specified
PtdIns(3,5)P2InhibitedInhibited~80% reduction

Cellular and Subcellular Effects of Pikfyve Inhibition by Ym 201636

Endomembrane System Dynamics and Trafficking

The endomembrane system, a network of interconnected organelles, relies on precise membrane trafficking for proper function. PIKfyve activity and the resulting production of PtdIns(3,5)P₂ are integral to the regulation of these processes. embopress.orgnih.govnih.gov

Disruption of Endosomal Transport

YM-201636 treatment disrupts the sorting and transport within the endosomal system. embopress.orgnih.govmedchemexpress.com This disruption affects the movement of various cargoes through the endocytic pathway. Studies have shown that this compound impairs the trafficking of proteins, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR), which recycles between late endosomes and the trans-Golgi network (TGN). embopress.org It also blocks the exit of retroviruses, which bud from cells using the endosomal sorting complex required for transport (ESCRT) machinery, suggesting interference with this process. embopress.orgcaymanchem.comselleckchem.com Furthermore, this compound has been shown to inhibit the endocytic recycling of tight junction proteins like claudin-1 and claudin-2, leading to their intracellular accumulation. nih.gov

Accumulation of Late Endosomal Compartments

A hallmark effect of PIKfyve inhibition by this compound is the significant accumulation and enlargement of late endosomal and lysosomal compartments. embopress.orgnih.govbiorxiv.orgmedchemexpress.com This leads to the formation of large, swollen vacuoles within the cytoplasm. nih.govnih.govnih.govbiorxiv.org These vacuoles often contain internal membranes and inclusions, some resembling autolysosomes. nih.govnih.gov The enlargement of these compartments is associated with defects in membrane dynamics, particularly membrane fission, which is crucial for maintaining the size and number of endolysosomal vesicles. nih.gov

Effects on Endosome Formation and Cargo Flux

The PtdIns(3,5)P₂ pathway is considered integral to endosome formation, influencing both their morphology and the flux of cargo through them. embopress.orgnih.gov Inhibition of PIKfyve by this compound affects the normal progression of endosome maturation. While early endosome markers may initially be associated with some smaller vesicles, late endosome and lysosome markers are predominantly found on the enlarged vacuoles. biorxiv.orgbiologists.com This suggests a block or significant delay in the transition from early to late endosomes and lysosomes. The accumulation of certain receptors, such as EGF receptors, on the limiting membrane of swollen vesicles further indicates incorrect cargo sorting. embopress.orgnih.gov

Reversible Impairment of Endosomal Trafficking

The impairment of endosomal trafficking induced by this compound is reported to be reversible. embopress.orgcaymanchem.comselleckchem.com This suggests that the acute inhibition of PIKfyve activity disrupts the dynamic processes of endosomal transport, but these processes can resume upon removal of the inhibitor, provided the cellular damage is not irreversible.

Modulation of Lysosome Maturation and Autolysosome Formation

PIKfyve activity is essential for the proper maturation of lysosomes and the formation of autolysosomes, which are crucial for the degradation of cellular waste through autophagy. nih.govtandfonline.com this compound treatment leads to a decrease in the number of electron-dense lysosomes, suggesting a defect in their maturation. nih.gov The enlarged vacuoles observed upon this compound treatment often contain structures consistent with impaired autolysosome formation or maturation. nih.govnih.govresearchgate.net This suggests that while autophagosomes may form, their efficient fusion with functional lysosomes or the subsequent degradation within autolysosomes is impaired by PIKfyve inhibition. biorxiv.orgtandfonline.com PIKfyve is also required for lysosome reformation from endolysosomes, indicating a role in membrane fission necessary for this process. nih.govnih.gov

Autophagy Regulation

PIKfyve inhibition by this compound dysregulates autophagy. nih.govnih.govplos.orgresearchgate.net While this compound may increase the levels of the autophagosomal marker protein LC3-II, this is often attributed to a block in autophagic flux rather than an increase in autophagosome formation. nih.govnih.govresearchgate.netspandidos-publications.com The accumulation of LC3-II is potentiated by inhibiting lysosomal proteases, further supporting a defect in the degradation phase of autophagy. nih.govnih.govresearchgate.net The observed vacuolation and the presence of autolysosome-like structures within these vacuoles in this compound treated cells are consistent with impaired autophagosome-lysosome fusion or defective degradation within autolysosomes. nih.govbiorxiv.orgtandfonline.comresearchgate.net PIKfyve inhibition has been shown to decrease autophagic flux by preventing autolysosome formation. biorxiv.orgtandfonline.comresearchgate.net

Here is a summary table of the observed effects of this compound:

Cellular/Subcellular EffectObservationRelated Section
Disruption of Endosomal TransportImpaired movement of cargo, blockage of retroviral exit, inhibited recycling.3.1.1
Accumulation of Late Endosomal CompartmentsFormation of enlarged, swollen vacuoles.3.1.2
Effects on Endosome Formation/Cargo FluxAltered morphology, incorrect cargo sorting.3.1.3
Reversible ImpairmentEffects on trafficking can be reversed upon inhibitor removal.3.1.4
Lysosome Maturation/Autolysosome FormationDecreased electron-dense lysosomes, impaired autolysosome formation/degradation.3.1.5
Autophagy RegulationDysregulation, potential block in autophagic flux, LC3-II accumulation.3.2

Induction of Autophagy in Cellular Models

Treatment with this compound has been shown to induce autophagy in various cellular models. For instance, studies in liver cancer cell lines such as HepG2 and Huh-7 demonstrated that this compound treatment led to strong monodansylcadaverine (MDC) staining, a marker for autophagic vacuoles, in a dose-dependent manner spandidos-publications.comspandidos-publications.com. The percentage of autophagic cells in the population increased following this compound treatment spandidos-publications.com. Similarly, in neuroblastoma cells overexpressing a pro-aggregation form of alpha-synuclein (B15492655), this compound treatment resulted in a lysosomal-dependent reduction of alpha-synuclein aggregates, a process linked to autophagy biorxiv.org.

Dysregulation of Autophagic Flux

While this compound can induce the formation of autophagosomes, it also dysregulates autophagic flux. Autophagic flux is a dynamic process involving the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of sequestered material. Inhibition of PIKfyve by YM-201663 appears to impair the later stages of autophagy, specifically preventing the efficient maturation of lysosomes and autolysosomes plos.orgnih.govresearchgate.net. This leads to an accumulation of autophagosomes and/or aberrant autolysosomal structures, indicating a blockage in the degradative pathway rather than a complete inhibition of autophagosome formation plos.orgnih.gov. Studies in hippocampal neurons and neuroendocrine cells have pointed to a clear dysregulation of autophagy upon PIKfyve inhibition plos.orgnih.gov.

Vacuolation of Endolysosomal Membranes

A prominent and consistent cellular phenotype observed upon treatment with this compound is the formation of large, swollen vesicular structures, often described as vacuolation of endolysosomal membranes embopress.orgphysiology.orgplos.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov. This vacuolation is time- and concentration-dependent embopress.org. These vacuoles are often derived from endosomal material and can also involve aberrant autophagosomal processes embopress.org. In primary mouse hippocampal neurons, this compound treatment promoted vacuolation of endolysosomal membranes plos.orgnih.govresearchgate.netnih.gov. Many of these vacuoles contained intravacuolar membranes and inclusions reminiscent of autolysosomes plos.orgnih.govresearchgate.netnih.gov. The accumulation of these enlarged pre-lysosomal autophagic and endocytic organelles is consistent with findings in model organisms with impaired PIKfyve function plos.orgnih.govresearchgate.net. Electron microscopy studies have confirmed the presence of vacuolation in neuronal cell bodies following this compound treatment plos.org.

Increased Levels of Autophagosomal Markers (e.g., LC3-II)

Consistent with the induction and dysregulation of autophagy, this compound treatment leads to increased levels of autophagosomal markers, notably the lipidated form of microtubule-associated protein 1 light chain 3 (LC3-II) plos.orgnih.govspandidos-publications.comspandidos-publications.comresearchgate.netnih.govnih.gov. LC3-II is a widely used marker for autophagosome membranes nih.gov. An increase in LC3-II levels can indicate either increased autophagosome formation or a block in autophagosome degradation. In the context of this compound treatment, the increase in LC3-II is often accompanied by evidence of impaired lysosomal function, suggesting a block in autophagic flux plos.orgnih.govresearchgate.netnih.gov. Studies in primary hippocampal neurons showed increased LC3-II levels after this compound treatment, an effect potentiated by inhibiting lysosomal proteases, further supporting a defect in autophagosomal degradation plos.orgnih.govresearchgate.netnih.gov. Liver cancer cell lines treated with this compound also showed significantly increased levels of LC3-II spandidos-publications.comspandidos-publications.comnih.gov.

Apoptosis-Independent Cell Death Mechanisms Linked to Autophagy Dysregulation

Inhibition of PIKfyve by this compound has been linked to apoptosis-independent cell death in certain cell types, particularly neurons plos.orgnih.govresearchgate.netnih.govnih.govacs.org. This cell death is often preceded by the observed vacuolation of endolysosomal membranes plos.orgnih.govresearchgate.netnih.gov. The dysregulation of autophagy, specifically the impaired degradation of autophagosomes and the accumulation of aberrant vacuoles, is considered a contributing factor to this apoptosis-independent cell death plos.orgnih.govresearchgate.netnih.gov. While this compound promotes cell death in primary hippocampal neurons through an apoptosis-independent mechanism, the precise mechanisms linking autophagy dysregulation and vacuolation to cell death are still under investigation plos.org.

Glucose Transport and Insulin (B600854) Signaling Pathway Modulation

Beyond its effects on the endolysosomal system and autophagy, this compound also modulates glucose transport and components of the insulin signaling pathway.

Inhibition of Basal and Insulin-Activated 2-Deoxyglucose Uptake

This compound has been shown to potently inhibit both basal and insulin-activated 2-deoxyglucose uptake in adipocytes plos.orgnih.govspandidos-publications.comresearchgate.netresearchgate.netnih.govnih.gov. In 3T3-L1 adipocytes, this compound almost completely inhibited basal and insulin-activated 2-deoxyglucose uptake at concentrations as low as 160 nM nih.govnih.gov. The half-maximal inhibitory concentration (IC₅₀) for the net insulin response on glucose uptake was determined to be 54 ± 4 nM nih.govnih.govcaymanchem.com. This inhibition occurs at concentrations significantly lower than those required to inhibit retroviral budding, highlighting a potent effect on glucose transport nih.govnih.gov. While insulin-induced GLUT4 translocation was partially inhibited at higher concentrations of this compound, the profound inhibition of glucose entry suggests additional targets or mechanisms are involved beyond just GLUT4 translocation nih.govnih.gov.

Furthermore, this compound has been reported to completely inhibit insulin-dependent activation of class IA PI 3-kinase nih.govnih.govmedchemexpress.com. This suggests that this compound may affect insulin signaling at multiple points, contributing to the observed inhibition of glucose uptake nih.govnih.gov.

Here is a summary of some key data points regarding the effects of this compound:

EffectCell Type(s)This compound ConcentrationObservationSource(s)
Inhibition of PtdIns(3,5)P₂ productionNIH3T3800 nM~80% decrease embopress.orgselleckchem.com
Inhibition of PtdIns5P synthesis3T3L1 adipocytes, HEK293, CHO-T160 nM62-71% decrease (twice as effective as PtdIns(3,5)P₂ inhibition at this concentration) physiology.orgmedchemexpress.com
Vacuolation of endolysosomal membranesVarious cell types, neuronsTime and concentration-dependentFormation of large vesicular structures embopress.orgphysiology.orgplos.orgnih.govresearchgate.netresearchgate.netnih.gov
Increased LC3-II levelsHippocampal neurons, Liver cancer cells1 µM (neurons), 2 or 5 µM (liver cancer)Increased levels of the autophagosomal marker plos.orgnih.govspandidos-publications.comspandidos-publications.comresearchgate.netnih.govnih.gov
Inhibition of basal and insulin-activated 2-deoxyglucose uptake3T3-L1 adipocytes160 nMAlmost complete inhibition nih.govnih.gov
IC₅₀ for net insulin response on 2-deoxyglucose uptake3T3-L1 adipocytes54 ± 4 nMHalf-maximal inhibition nih.govnih.govcaymanchem.com
Inhibition of insulin-dependent class IA PI 3-kinase activation3T3-L1 adipocytes0.1 µMComplete inhibition nih.govnih.govmedchemexpress.comselleckchem.com
Apoptosis-independent cell deathHippocampal neurons1 µMReduced neuronal survival plos.orgnih.govresearchgate.netnih.govacs.org
Inhibition of retroviral buddingCells800 nM~80% reduction in released virus embopress.orgnih.govcaymanchem.comselleckchem.com
Accumulation of intracellular claudin-1 and claudin-2MDCK cellsNot specifiedBlocked continuous recycling nih.govmedchemexpress.complos.org

Inhibition of Insulin-Dependent Class IA PI 3-Kinase Activation

This compound has been shown to completely inhibit insulin-dependent activation of class IA PI 3-kinase. medchemexpress.commedchemexpress.comnih.gov This effect is observed at nanomolar doses of this compound. nih.gov Specifically, at a concentration of 100 nM, this compound markedly abrogated the insulin-dependent activation of PI 3-kinase, as well as the basal activity, resulting in a nearly complete elimination of the PtdIns(3)P increment. nih.gov This inhibition of class IA PI 3-kinase activation by this compound can contribute to the observed reduction in Akt phosphorylation and GLUT4 cell surface translocation induced by insulin. nih.gov

Impact on Glucose Transporter Type 4 (GLUT4) Translocation

PIKfyve is recognized as being required for optimal insulin activation of GLUT4 surface translocation and glucose influx. nih.gov this compound affects insulin-induced GLUT4 translocation, although this effect appears to be dose-dependent and less sensitive than its inhibition of glucose uptake. nih.gov While this compound almost completely inhibits basal and insulin-activated 2-deoxyglucose uptake at doses as low as 160 nM, with an IC50 of 54 nM for the net insulin response, insulin-induced GLUT4 translocation was only partially inhibited at substantially higher doses, comparable to those required for the inhibition of insulin-induced phosphorylation of Akt/PKB. medchemexpress.comnih.govnih.gov For instance, at 800 nM, this compound produced a 45% inhibition of cell surface HA-GLUT4-eGFP accumulation. apexbt.com This suggests a dissociation between the inhibition of glucose entry and GLUT4 translocation by this compound, potentially indicating multiple targets or mechanisms involved in these processes. nih.gov

Role in Muscular Contraction-Stimulated Glucose Uptake

Studies have investigated the involvement of PIKfyve in glucose uptake stimulated by muscular contraction. Incubation of rat epitrochlearis muscles with this compound has been shown to reduce both contraction- and AICAriboside-stimulated glucose uptake. nih.govportlandpress.comamazonaws.com This finding suggests that PIKfyve activity is required for the stimulation of skeletal muscle glucose uptake in response to contraction and AMPK activation. nih.govportlandpress.com Muscle contraction leads to increased PtdIns(3,5)P2 levels and PIKfyve phosphorylation, and AMPK has been shown to phosphorylate PIKfyve at Ser307. nih.govportlandpress.com This phosphorylation may promote PIKfyve translocation to endosomes, facilitating PtdIns(3,5)P2 synthesis and subsequently GLUT4 translocation. nih.govportlandpress.com

Characterization of Potential Additional Targets in Glucose Homeostasis Signaling

Beyond its primary target PIKfyve, research suggests that this compound may have additional targets within the insulin signaling pathway related to glucose homeostasis. The profound inhibition of the net insulin effect on glucose influx at this compound doses significantly lower than those required for efficient retroviral budding disruption points to the existence of at least two additional targets. nih.govnih.govacs.org These include the insulin-activated class IA PI 3-kinase, which is completely inhibited by this compound, and another unidentified high-affinity target responsible for the greater inhibition of glucose entry compared to GLUT4 translocation. nih.govnih.govacs.org This differential sensitivity to this compound inhibition suggests separate targets or mechanisms governing insulin-activated glucose influx and GLUT4 translocation. nih.gov

Tight Junction Integrity and Dynamics

Tight junctions are crucial for maintaining the epithelial diffusion barrier and involve dynamic movement and recycling of their constituent proteins. plos.orgnih.govresearchgate.net this compound has been shown to impact the integrity and dynamics of tight junctions. plos.orgnih.govnih.gov

Intracellular Accumulation of Claudin-1

Treatment of MDCK cells with this compound results in the intracellular accumulation of the tight junction protein claudin-1. medchemexpress.complos.orgnih.govnih.govplos.org This accumulation is rapid and can be observed after as little as 30 minutes of treatment, becoming extensive after two hours. plos.org This effect is specific to claudin-1 among certain junctional proteins, as the localization of ZO-1, occludin, and E-cadherin remains largely unaltered by this compound treatment. plos.orgplos.org The accumulation of claudin-1 is attributed to the inhibition of endocytic recycling rather than a failure in the trafficking of newly synthesized protein. plos.org

Inhibition of Continuous Recycling of Claudin-1 and Claudin-2

This compound treatment blocks the continuous recycling of claudin-1 and claudin-2 in MDCK cells. medchemexpress.complos.orgnih.govresearchgate.netnih.govprobechem.comresearchgate.net Claudin-1 is known to be constantly endocytosed and recycled, and this compound inhibits this process, leading to its intracellular accumulation. plos.orgresearchgate.net Similarly, claudin-2 is also constantly recycled in confluent MDCK cells, and this compound treatment blocks this recycling, causing intracellular accumulation of claudin-2 as well. plos.orgnih.govresearchgate.netresearchgate.net In contrast, claudin-4 exhibits negligible endocytosis and does not show detectable intracellular accumulation following this compound treatment, indicating variations in the endocytic trafficking rates among different claudins. plos.orgnih.govnih.govresearchgate.net The disruption of claudin-1 and claudin-2 recycling by this compound is associated with a delay in the formation of the epithelial permeability barrier. plos.orgnih.govnih.govresearchgate.net

Here is a summary of some research findings related to this compound's effects:

EffectCell Type / ModelThis compound ConcentrationKey FindingSource
Inhibition of PtdIns(3,5)P2 productionNIH3T3 cells800 nMDecreased production by 80%. embopress.orgapexbt.com embopress.org
Inhibition of PtdIns5P synthesisVarious cell types160 nMInhibited twice more effectively than PtdIns(3,5)P2 synthesis. medchemexpress.comphysiology.orgmedchemexpress.com physiology.org
Inhibition of insulin-dependent class IA PI 3-kinase act.3T3L1 adipocytes100 nMNearly complete inhibition of activation and basal activity. selleckchem.commedchemexpress.comnih.gov nih.gov
Inhibition of basal and insulin-activated glucose uptake3T3L1 adipocytes160 nMAlmost complete inhibition. selleckchem.commedchemexpress.comnih.govnih.gov IC50 = 54 ± 4 nM for net insulin response. medchemexpress.comnih.govnih.gov nih.gov
Partial inhibition of insulin-induced GLUT4 translocation3T3L1 adipocytes800 nM45% inhibition of cell surface HA-GLUT4-eGFP accumulation. nih.govapexbt.com Occurs at higher doses. medchemexpress.comnih.govnih.gov nih.gov
Reduction of contraction-stimulated glucose uptakeRat epitrochlearis muscles-Reduced uptake. nih.govportlandpress.comamazonaws.com nih.gov
Intracellular accumulation of Claudin-1MDCK cells-Accumulation observed. medchemexpress.complos.orgnih.govnih.govplos.org plos.org
Blockade of Claudin-1 recyclingMDCK cells-Inhibited endocytic recycling. plos.orgnih.govnih.govresearchgate.net plos.org
Blockade of Claudin-2 recyclingMDCK cells-Inhibited endocytic recycling and caused accumulation. plos.orgnih.govresearchgate.netresearchgate.net plos.org
Delayed epithelial barrier formationMDCK cells-Delayed formation. plos.orgnih.govnih.govresearchgate.net plos.org

Delayed Epithelial Barrier Formation

Inhibition of PIKfyve by this compound has been shown to delay the formation of the epithelial permeability barrier. This effect is consistent with observed alterations in the trafficking of claudin proteins, key components of tight junctions that are crucial for establishing and maintaining epithelial barrier function. plos.orgnih.govresearchgate.net

Differential Effects on Claudin Protein Localization and Expression (e.g., Claudin-1, -3, -5)

This compound treatment leads to differential effects on the localization and expression of various claudin proteins. Studies in MDCK cells have shown that this compound causes intracellular accumulation of claudin-1 and claudin-2. plos.orgnih.govplos.orgresearchgate.net This accumulation is a result of the inhibition of their continuous endocytic recycling back to the plasma membrane. plos.orgnih.govplos.org In contrast, claudin-4, which exhibits negligible endocytosis, does not show detectable intracellular accumulation following this compound treatment, suggesting variations in the endocytic trafficking rates among different claudins. plos.orgnih.govresearchgate.net

Research in non-small cell lung cancer (NSCLC) cell lines has also investigated the effects of this compound on claudin expression at the transcriptional level. Results indicate that this compound can affect the expression of claudin-1, -3, and -5 differently depending on the cell line. For instance, claudin-1 expression was significantly increased in HCC827 cells, while it tended to decrease in H1299 cells with increasing this compound concentration. nih.govtubitak.gov.tr Claudin-3 and claudin-5 expressions were reported to increase in Calu1 and HCC827 cells after treatment. nih.govtubitak.gov.tr Immunofluorescence staining also showed a significant increase in claudin-1, -3, and -5 protein levels after this compound treatment in some cell lines. tubitak.gov.tr

Absence of Alteration in Other Junctional Proteins (e.g., ZO-1, Occludin, E-cadherin)

Importantly, while this compound affects the localization and recycling of certain claudins, it does not appear to alter the localization of other key junctional proteins, including ZO-1, occludin, and E-cadherin. plos.orgnih.govplos.orgresearchgate.net This suggests a specific effect of PIKfyve inhibition on the trafficking of certain tight junction components, rather than a general disruption of all junctional proteins.

Immune Signaling and Viral Replication Pathways

Inhibition of Retroviral Budding and Exit

This compound has been shown to block the budding and exit of retroviruses from cells. embopress.orgbiomol.commedchemexpress.commybiosource.comresearchgate.netmedchemexpress.comselleckchem.comcaymanchem.comcaltagmedsystems.co.uk This effect is linked to the role of the PIKfyve pathway in endosomal sorting and transport, which is crucial for the final stages of retroviral release. embopress.orgbiomol.commedchemexpress.comselleckchem.com

Interference with the Endosomal Sorting Complex Required for Transport (ESCRT) Machinery

The inhibition of retroviral budding by this compound is thought to occur, at least in part, by interfering with the Endosomal Sorting Complex Required for Transport (ESCRT) machinery. biomol.comselleckchem.comcaymanchem.comcaltagmedsystems.co.uk The ESCRT machinery plays a critical role in various membrane budding events, including the formation of multivesicular bodies (MVBs) and the final scission events during viral budding. researchgate.net PIKfyve and its product PtdIns(3,5)P2 have been implicated in processes involving the ESCRT machinery. researchgate.net

Modulation of Toll-like Receptor (TLR) Signaling

PIKfyve activity is involved in the regulation of Toll-like receptor (TLR) signaling, particularly for receptors that reside in intracellular compartments like TLR9 and TLR7. nih.govnih.gov this compound has been shown to inhibit the co-localization of CpG-containing endosomes with TLR9 and with acidic organelles stained by LysoTracker. nih.gov It increased the co-localization of CpG with the early endosome marker EEA1 but decreased co-localization with the late endosome marker LAMP1. nih.gov Inhibition of PIKfyve by this compound severely impaired CpG-induced phosphorylation of key signaling molecules such as IKK, p38 MAPK, and JNK in a dose-dependent manner. nih.gov This indicates that PIKfyve plays a novel role in TLR9 signaling. nih.gov this compound also affected TLR7 signaling, inhibiting R848-induced phosphorylation of IKK, although not p38. nih.gov Furthermore, this compound attenuated CpG-induced mRNA expression of cytokines like IL-1β, IL-12, and IL-10. nih.gov

Blockade of TLR9-Signaling by Preventing Endosomal Translocation of CpG Oligodeoxynucleotides (ODNs)

This compound has been shown to block Toll-like receptor 9 (TLR9) signaling by preventing the endosomal translocation of CpG-containing oligodeoxynucleotides (CpG ODNs) invivogen.cominvivogen.com. TLR9 is an intracellular receptor that resides in the endosomal compartment and recognizes unmethylated CpG motifs found in microbial DNA researchgate.netnih.govhiv.gov. For CpG ODNs to activate TLR9, they must be internalized and trafficked to the endosomes where they can co-localize with the receptor researchgate.netnih.gov.

Research indicates that this compound interferes with the co-localization of CpG ODNs and TLR9, thereby preventing downstream signaling invivogen.comresearchgate.net. Studies using the PIKfyve inhibitor YM201636 demonstrated that it inhibited the co-localization of internalized CpG with LysoTracker, a marker for acidic organelles, and also prevented CpG from co-localizing with TLR9 nih.gov. YM201636 treatment increased the co-localization of CpG with the early endosome marker EEA1 but decreased co-localization with the late endosome marker LAMP1, suggesting a disruption in endosome maturation nih.gov. This impaired maturation of CpG-containing endosomes is accompanied by the inhibition of TLR9-mediated phosphorylation of signaling molecules, leading to decreased cytokine mRNA expression and ultimately inhibited cytokine production nih.gov. These findings highlight a critical role for PIKfyve in the endosomal trafficking required for TLR9 signaling nih.gov.

Inhibition of TLR3 and TLR4 Signaling

Beyond its effects on TLR9, this compound has also been reported to inhibit signaling mediated by TLR3 and TLR4 invivogen.com. TLR3 is another intracellular TLR that recognizes double-stranded RNA, a molecular pattern associated with viral infections wikipedia.orgfrontiersin.org. TLR4 is a cell-surface TLR that primarily recognizes lipopolysaccharide (LPS) from Gram-negative bacteria wikipedia.orgwikipedia.orgdovepress.commdpi.com.

While the precise mechanisms by which this compound inhibits TLR3 and TLR4 signaling may vary, the general principle likely involves the disruption of endomembrane trafficking pathways regulated by PIKfyve, which are essential for the proper localization and signaling of these receptors. One study noted that while ODN1826 (a TLR9 agonist) induced production of TNF-α was significantly decreased in the presence of YM201636, E. coli LPS (a TLR4 ligand) treatment was not affected in the same way, suggesting some degree of specificity in YM201636's effects on different TLRs researchgate.net. However, other research explicitly states that YM201636 inhibits TLR3 and TLR4 signaling invivogen.com. Further detailed research is needed to fully elucidate the mechanisms and extent of this compound's inhibitory effects on TLR3 and TLR4 pathways.

Suppression of Cytosolic DNA Sensor (CDS)-Signaling

This compound is known to suppress signaling mediated by cytosolic DNA sensors (CDS) invivogen.com. Cytosolic DNA sensors are part of the innate immune system that detect foreign DNA in the cytoplasm, triggering signaling cascades that lead to the production of type I interferons and other inflammatory mediators nih.gov.

The suppression of CDS signaling by this compound is likely linked to its primary function as a PIKfyve inhibitor, affecting intracellular membrane dynamics that are also relevant to the proper function or localization of these sensors or their downstream signaling components. While the exact details of how PIKfyve inhibition impacts all CDS pathways require further investigation, the reported suppression indicates a broader role for PIKfyve in innate immune responses triggered by intracellular DNA.

Blockade of TBK-1/IRF3-Mediated Type I Interferon (IFN) Production

This compound blocks the production of type I interferon (IFN) mediated by the TBK-1/IRF3 pathway invivogen.cominvivogen.com. TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3) are key components in the signaling pathways activated by various pattern recognition receptors, including some TLRs and CDS, that converge to induce the expression of type I IFNs nih.govplos.orgnih.govfrontiersin.org. Upon activation, TBK1 phosphorylates IRF3, leading to its dimerization and translocation into the nucleus, where it promotes the transcription of type I IFN genes nih.govplos.orgnih.govfrontiersin.org.

By blocking this pathway, this compound effectively inhibits a critical step in the antiviral innate immune response. This blockade occurs without affecting NF-κB dependent cytokine production, suggesting a selective impact on the IRF3-mediated branch of innate immunity invivogen.com. This indicates that while this compound interferes with the production of type I IFNs, it may not broadly suppress all inflammatory responses.

Antiviral Effects Against Respiratory Viruses (e.g., Influenza Virus, Respiratory Syncytial Virus (RSV), Parainfluenza Virus 3 (PIV3))

Inhibition of PIKfyve by compounds like this compound has demonstrated antiviral effects against various viruses, including respiratory viruses such as Influenza virus, Respiratory Syncytial Virus (RSV), and Parainfluenza Virus 3 (PIV3) invivogen.com. The antiviral activity is likely a consequence of the disruption of intracellular membrane trafficking pathways essential for viral entry, replication, assembly, or budding.

Investigative Methodologies and Model Systems Utilized in Ym 201636 Research

In Vitro Biochemical Assays

In vitro biochemical assays are fundamental to characterizing the direct effects of YM-201636 on its target enzymes and the resulting alterations in lipid metabolism. These assays provide quantitative data on enzyme inhibition and the production of specific phosphoinositides.

Kinase Activity Assays (e.g., IC50 determination)

Kinase activity assays are crucial for determining the potency and selectivity of this compound against PIKfyve and other related kinases. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

This compound has been identified as a potent and selective inhibitor of mammalian PIKfyve, with an reported IC50 value of 33 nM in in vitro assays. apexbt.comsymansis.comnih.govselleckchem.comglpbio.com Studies have shown that this compound exhibits significantly lower potency against other kinases, such as PtdIns3P p110α, with reported IC50 values around 3 µM, demonstrating approximately 100-fold selectivity for PIKfyve over p110α. apexbt.comsymansis.comnih.govselleckchem.comglpbio.com The yeast orthologue of PIKfyve, Fab1, has been found to be insensitive to this compound at concentrations up to 5 µM. nih.govselleckchem.comglpbio.com Assays are typically performed using purified kinase enzymes and appropriate lipid substrates, often in the presence of radiolabeled ATP to measure the transfer of a phosphate (B84403) group. nih.gov The ADP-Glo™ Kinase Assay is another method used, which quantifies the amount of ADP produced during the kinase reaction as an indicator of enzyme activity. reactionbiology.com

Detailed research findings from kinase activity assays highlight the specificity of this compound. For instance, one study reported an IC50 of 33 nM for mammalian PIKfyve, while the IC50 for PtdIns3P p110α was 3 µM under the same assay conditions. nih.govselleckchem.com This differential inhibition profile underscores this compound's utility as a tool for specifically targeting PIKfyve activity in research.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Selectivity vs. PIKfyveAssay Conditions (Example)Source
Mammalian PIKfyve33-Assayed at 50 µM ATP nih.govselleckchem.com
Yeast Fab1>5000>100-fold lower potencyAssayed at 50 µM ATP nih.govselleckchem.com
PtdIns3P p110α3000~100-fold lower potencyAssayed at 50 µM ATP nih.govselleckchem.com
Type IIγ PtdInsP kinase>10000InsensitiveUp to 10 µM YM201636 nih.govglpbio.com
Mouse Type Iα PtdInsP kinase>2000Lower potency- nih.govglpbio.com

Phosphoinositide Production Assays

Phosphoinositide production assays are used to measure the cellular levels of specific phosphoinositides, particularly phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), which is the primary product of PIKfyve activity. These assays confirm the functional consequence of PIKfyve inhibition by this compound in a cellular context.

In these assays, cells are often metabolically labeled with [³²P]orthophosphate to track the synthesis of phosphoinositides. nih.govresearchgate.net Lipids are then extracted and analyzed, commonly by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), to separate and quantify the different phosphoinositide species. nih.govnih.govresearchgate.net

Research has demonstrated that this compound effectively inhibits the production of PtdIns(3,5)P2 in cells. For example, treatment of serum-starved NIH3T3 cells with 800 nM this compound significantly decreased PtdIns(3,5)P2 production by 80% following serum stimulation. apexbt.comnih.govselleckchem.comglpbio.com Interestingly, studies have also indicated that at lower concentrations (10-25 nM), this compound may preferentially inhibit PtdIns5P synthesis compared to PtdIns(3,5)P2 production, while higher doses similarly inhibit both products. nih.govmedchemexpress.com At 160 nM, this compound was shown to inhibit PtdIns5P synthesis approximately twice as effectively as PtdIns(3,5)P2 synthesis. nih.govmedchemexpress.com

Table 2: Effect of this compound on PtdIns(3,5)P2 Production in NIH3T3 Cells

This compound Concentration (nM)PtdIns(3,5)P2 Production (% of control)Cell LineStimulationSource
800~20NIH3T3Serum apexbt.comnih.govselleckchem.comglpbio.com

Cell-Based Assays and Imaging Techniques

Cell-based assays and imaging techniques are utilized to investigate the effects of this compound on cellular processes, morphology, and specific protein localization. These methods provide insights into the cellular consequences of PIKfyve inhibition.

Cell Viability and Proliferation Assays (e.g., MTT, XTT)

Cell viability and proliferation assays are used to assess the impact of this compound on cell survival and growth. Common methods include the MTT and XTT assays, which measure metabolic activity as an indicator of viable cell number. spandidos-publications.comresearchgate.netsigmaaldrich.comnih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay involves the reduction of a yellow tetrazolium dye by metabolically active cells into purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically. spandidos-publications.comsigmaaldrich.comnih.govbiotium.compromega.com The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but produces a water-soluble formazan product, eliminating the need for a solubilization step. researchgate.netsigmaaldrich.comnih.govbiotium.com

Studies have shown that this compound can inhibit the proliferation and reduce the viability of various cancer cell lines in a dose-dependent manner. spandidos-publications.comresearchgate.netnih.govnih.gov For example, this compound reduced the viability of HepG2 and Huh-7 liver cancer cells in a dose-dependent manner after 24 hours. spandidos-publications.comnih.govspandidos-publications.com In non-small cell lung cancer (NSCLC) cell lines, this compound decreased viability with varying IC50 values depending on the cell line and incubation time. researchgate.netnih.gov For instance, after 72 hours, the IC50 values for Calu-1 and HCC827 cells were 15.03 µM and 11.07 µM, respectively, while the H1299 cell line had a higher IC50 of 74.95 µM. nih.gov

Table 3: Effect of this compound on Cancer Cell Viability

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Source
HepG2MTT24Dose-dependent reduction observed (Specific IC50 not provided in snippet) spandidos-publications.comnih.govspandidos-publications.com
Huh-7MTT24Dose-dependent reduction observed (Specific IC50 not provided in snippet) spandidos-publications.comnih.govspandidos-publications.com
Calu-1XTT7215.03 researchgate.netnih.gov
H1299XTT7274.95 researchgate.netnih.gov
HCC827XTT7211.07 researchgate.netnih.gov

Morphological Analysis via Phase-Contrast and Immunofluorescence Microscopy

Microscopy techniques, including phase-contrast and immunofluorescence microscopy, are employed to visualize the morphological changes induced by this compound treatment and to determine the localization of specific cellular proteins.

Phase-contrast microscopy allows for the observation of live cell morphology, revealing changes such as vacuolation. nih.govembopress.org Immunofluorescence microscopy involves labeling specific proteins with fluorescent antibodies and visualizing their distribution within the cell, providing insights into the impact of this compound on organelle structure and protein trafficking. researchgate.netnih.govnih.govresearchgate.nettorontomu.caplos.org Electron microscopy offers higher resolution imaging to examine ultrastructural changes, such as the formation of enlarged vacuoles. nih.govresearchgate.netresearchgate.net

Treatment with this compound has been shown to induce significant morphological changes in various cell types, including the formation of large vesicular structures or vacuoles. apexbt.comglpbio.comnih.govembopress.orgresearchgate.net In primary hippocampal neurons, treatment with 1 µM this compound for 4 hours increased both the number and size of electronlucent vacuoles. nih.govresearchgate.net Immunofluorescence studies have shown that endosomal markers, such as EEA1, localize to these swollen vesicles in NIH3T3 cells treated with this compound. embopress.org this compound treatment also affects the localization of tight junction proteins like claudin-1, causing intracellular accumulation in MDCK cells. medchemexpress.comnih.govplos.org Changes in endoplasmic reticulum (ER) morphology have also been observed in COS-7 cells treated with this compound. torontomu.ca

Flow Cytometry for Cellular Responses

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a population. In the context of this compound research, it is used to assess various cellular responses, including autophagy induction, cell death, and the surface expression of proteins.

Flow cytometry can be used with specific markers to quantify cellular processes. For example, monodansylcadaverine (MDC), a marker for autophagic vacuoles, has been used to examine this compound-induced autophagy in liver cancer cells. spandidos-publications.comnih.gov Annexin V staining, often combined with propidium (B1200493) iodide, is used to detect early apoptotic and late apoptotic/necrotic cells, respectively. Flow cytometry has been used to assess neuronal cell death induced by this compound. nih.gov Additionally, flow cytometry can measure the surface expression levels of proteins, such as MHC class II, to assess the impact of this compound on protein trafficking to the plasma membrane. ucsf.edurug.nl

Research using flow cytometry has provided quantitative data on the cellular effects of this compound. This compound treatment led to strong monodansylcadaverine staining in HepG2 and Huh-7 cells, indicating the induction of autophagy. spandidos-publications.comnih.gov While this compound can induce neuronal cell death, this has been described as apoptosis-independent in some contexts. nih.gov Flow cytometry analysis of dendritic cells treated with this compound showed a small but consistent reduction in the presence of MHC class II at the plasma membrane. rug.nl this compound did not significantly affect β2AR recycling to the cell surface in HEK293 cells. ucsf.edu

Table 4: Examples of Flow Cytometry Applications in this compound Research

Cellular Response AssessedCell TypeMarker/MethodKey FindingSource
Autophagy InductionHepG2, Huh-7 cellsMonodansylcadaverine (MDC) stainingIncreased MDC staining indicating autophagy induction. spandidos-publications.comnih.gov
Cell DeathPrimary hippocampal neuronsAnnexin V staining (implied)Promotes apoptosis-independent neuronal cell death. nih.gov
Protein Surface ExpressionDendritic cellsMHC class II antibody stainingSmall reduction in surface MHC class II. rug.nl
Protein RecyclingHEK293 cells (expressing β2AR)β2AR surface stainingNo significant effect on β2AR recycling. ucsf.edu
Cytokine ExpressionPlasmacytoid dendritic cells (pDCs)Intracellular staining for IFNα and TNFαCan reduce IFNα and TNFα expression stimulated by CpG-ODN2216. researchgate.net

Autophagy Assessment (e.g., Monodansylcadaverine (MDC) Staining, LC3-II Western Blot)

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, has been assessed in the context of this compound treatment using methods such as Monodansylcadaverine (MDC) staining and LC3-II Western blot analysis. MDC is a fluorescent dye that accumulates in autophagic vacuoles and can be used to visualize and quantify these structures nih.govrsc.org. The conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II), which is associated with autophagosome membranes, is a widely used biochemical marker for autophagy nih.govrsc.orgresearchgate.net. Increased LC3-II levels typically correlate with an increase in autophagosomes nih.govresearchgate.net.

Studies have shown that this compound can induce autophagy. For instance, HepG2 and Huh-7 liver cancer cells treated with this compound exhibited strong monodansylcadaverine staining, indicative of increased autophagic vacuoles. spandidos-publications.com. Additionally, this compound treatment led to an increase in the expression of the autophagosome-associated marker protein LC3-II in these cells. spandidos-publications.comnih.gov. This suggests that this compound promotes the formation of autophagosomes. Further research indicated that this this compound-induced autophagy in HepG2 and Huh-7 cells was dependent on epidermal growth factor receptor (EGFR) overexpression. spandidos-publications.com.

Cell Line This compound Treatment MDC Staining Intensity LC3-II Expression
HepG2 + Strong Increased
Huh-7 + Strong Increased

Endosomal and Lysosomal Trafficking Assays (e.g., Surface Biotinylation, Lucifer Yellow Uptake)

This compound is known to affect endosomal and lysosomal trafficking pathways. Techniques such as surface biotinylation and uptake of fluorescent tracers like Lucifer Yellow have been employed to study these effects medchemexpress.comembopress.org. Surface biotinylation allows for the labeling of cell surface proteins, and subsequent internalization and trafficking can be monitored by following the fate of the biotinylated proteins. Lucifer Yellow is a fluid-phase marker that is taken up by endocytosis and traffics through the endosomal and lysosomal compartments embopress.orgresearchgate.net.

Acute treatment of cells with this compound has demonstrated that the PIKfyve pathway is involved in the sorting of endosomal transport. medchemexpress.comembopress.org. Inhibition of PIKfyve by this compound leads to the accumulation of a late endosomal compartment. medchemexpress.comembopress.org. In NIH3T3 cells, this compound reversibly impairs endosomal trafficking, mimicking the effect of depleting PIKfyve with siRNA. caymanchem.comselleckchem.com. Studies using Lucifer Yellow in NIH3T3 cells treated with this compound showed that lumenal vesicles retained the yellow stain, suggesting altered endosomal dynamics. embopress.org. Surface biotinylation assays have also been used to show that YM201636 inhibits the endocytic recycling of certain proteins, such as claudin-1, in MDCK cells, leading to their intracellular accumulation. plos.orgnih.govresearchgate.net.

Glucose Uptake Assays (e.g., 2-Deoxyglucose Uptake)

The impact of this compound on glucose uptake has been investigated using assays such as the 2-deoxyglucose uptake assay. 2-deoxyglucose is a glucose analog that is transported into cells but cannot be fully metabolized, allowing its uptake to be measured as an indicator of glucose transport activity nih.gov.

In 3T3L1 adipocytes, this compound has been shown to inhibit both basal and insulin-activated 2-deoxyglucose uptake. medchemexpress.comcaymanchem.comselleckchem.comnih.govnih.gov. This inhibition occurs at relatively low concentrations, with an IC₅₀ of 54 nM for the net insulin (B600854) response. medchemexpress.comcaymanchem.comnih.govnih.gov. At doses as low as 160 nM, this compound almost completely inhibited basal and insulin-activated 2-deoxyglucose uptake. medchemexpress.comselleckchem.comnih.govnih.gov. This suggests a significant effect of this compound on glucose homeostasis. Additionally, YM201636 completely inhibited insulin-dependent activation of class IA PI 3-kinase. medchemexpress.comnih.gov.

Cell Type Condition This compound Concentration Effect on 2-Deoxyglucose Uptake IC₅₀ (Net Insulin Response)
3T3L1 adipocytes Basal + Insulin-activated ≥ 160 nM Almost complete inhibition 54 ± 4 nM

Tight Junction Permeability Assays (e.g., Trans-Epithelial Resistance, Calcium Switch)

Tight junctions are crucial for maintaining the integrity of epithelial barriers. Assays measuring trans-epithelial resistance (TER) and calcium switch experiments are used to assess tight junction permeability and formation plos.orgresearchgate.netphysiology.orgmolbiolcell.org. TER measures the electrical resistance across an epithelial monolayer, with higher resistance indicating tighter junctions plos.orgresearchgate.netphysiology.orgmolbiolcell.org. The calcium switch assay involves removing calcium to disrupt tight junctions and then reintroducing it to observe the kinetics of junction reassembly plos.orgresearchgate.netphysiology.org.

Studies using MDCK cells have shown that YM201636 can impair tight junction formation. plos.orgresearchgate.net. Following a calcium switch, treatment with YM201636 caused a delayed recovery of transepithelial resistance, indicating impaired barrier formation. plos.orgresearchgate.net. YM201636 treatment also resulted in the intracellular accumulation of claudin-1 and, to a lesser extent, ZO-1, and these proteins failed to fully return to the junctions after calcium reintroduction. plos.orgresearchgate.net. This is consistent with findings that YM201636 blocks the continuous recycling of tight junction proteins like claudin-1 and claudin-2. plos.orgnih.gov.

Viral Cytopathic Effect (CPE) Assays

Viral cytopathic effect (CPE) assays are used to measure the ability of a compound to protect cells from virus-induced damage or death. These assays typically involve infecting cells with a virus in the presence or absence of the compound and then assessing cell viability or the extent of visible damage nih.govresearchgate.nettandfonline.comsci-hub.se.

This compound has been assessed for its antiviral effects using CPE assays in various cell lines against different viruses. In MDCK cells, YM201636 concentration-dependently inhibited the cytopathic effect induced by several influenza strains, including H1N1, H3N2, and H5N1. nih.govresearchgate.netresearchgate.net. It also exhibited potent inhibition of CPE induced by seasonal coronaviruses (229E, OC43) and human rhinovirus (HRV14 and HRV1B). nih.gov. However, YM201636 did not inhibit the replication of RSV A2 and PIV3 up to a certain concentration. nih.gov. In the context of Yellow Fever virus (YF17D), YM201636 showed an antiviral effect in A549 and L929 cells. tandfonline.com.

Virus Strain Cell Line Effect in CPE Assay
Influenza (H1N1, H3N2, H5N1) MDCK Inhibition of CPE
Seasonal CoV (229E, OC43) MDCK Potent inhibition of CPE
Human Rhinovirus (HRV14, HRV1B) MDCK Potent inhibition of CPE
RSV A2, PIV3 MA104 No inhibition observed (up to 21 µM) nih.gov
Yellow Fever (YF17D) A549, L929 Antiviral effect

Molecular Biology and Genetic Manipulation Approaches

Molecular biology and genetic manipulation techniques are fundamental to understanding the cellular targets and pathways affected by compounds like this compound. These approaches include techniques such as siRNA-mediated gene silencing, overexpression of proteins, and potentially gene editing, although specific gene editing studies with this compound were not prominently featured in the provided results embopress.orgcaymanchem.comuncuyo.edu.ar.

Genetic manipulation, such as depleting PIKfyve with siRNA, has been used to mimic the effects of this compound on endosomal trafficking, confirming that this compound acts as a PIKfyve inhibitor. embopress.orgcaymanchem.com. Overexpression studies, such as the overexpression of EGFR in liver cancer cells, have been used to investigate the mechanisms underlying this compound-induced autophagy. spandidos-publications.com. These approaches help to establish causal relationships between PIKfyve inhibition by this compound and the observed cellular phenotypes.

Short Interfering RNA (siRNA)-Mediated Gene Knockdown of PIKfyve

Short interfering RNA (siRNA)-mediated gene knockdown is a technique used to reduce the expression of a specific gene, in this case, PIKfyve. This method helps researchers study the cellular consequences of reduced PIKfyve activity and compare them to the effects of pharmacological inhibition by this compound. Studies have shown that transfecting cells with siRNA sequences targeting PIKfyve can induce morphological changes, such as extensive vesicle swelling, similar to those observed with this compound treatment. nih.govresearchgate.net While informative, siRNA knockdown can have limitations due to the gradual depletion of PtdIns(3,5)P2 and varying effects depending on the extent of the knockdown. nih.gov Despite these limitations, siRNA knockdown of PIKfyve has been used to demonstrate its involvement in processes like endosomal trafficking and retroviral budding. nih.gov

Gene and Protein Expression Analysis (e.g., qRT-PCR, Western Blot)

Quantitative reverse transcription PCR (qRT-PCR) and Western blot analysis are fundamental techniques used to assess the expression levels of specific genes and proteins in response to this compound treatment or PIKfyve manipulation. These methods provide insights into the molecular pathways affected by PIKfyve inhibition.

Studies investigating the effects of this compound on cancer cells have utilized Western blotting to examine the expression of proteins related to autophagy, such as microtubule-associated 1A/1B light chain 3-II (LC3-II). spandidos-publications.comnih.gov An increase in LC3-II expression is often indicative of increased autophagosome formation. nih.govspandidos-publications.comnih.gov Western blot analysis has also been used to assess the total protein expression and phosphorylation levels of epidermal growth factor receptor (EGFR) in the context of this compound treatment in liver cancer cells. spandidos-publications.comnih.gov

In the study of neuronal cell death, Western blotting has been employed to analyze the levels of cleaved caspase-3, a marker for apoptosis, to determine if this compound-induced neuronal death is apoptosis-dependent. nih.govplos.orgresearchgate.net

qRT-PCR has been used to analyze the mRNA expression levels of various genes, including claudins and EGFR, in cancer cells treated with this compound, providing information on transcriptional changes induced by PIKfyve inhibition. researchgate.netnih.gov

Here is a representative data table illustrating findings from gene and protein expression analysis in cancer research involving this compound:

Cell LineTreatment (this compound)MethodAnalyteObserved EffectCitation
HepG22 or 5 µM, 24 hWestern BlotLC3-IIIncreased expression spandidos-publications.comnih.gov
Huh-72 or 5 µM, 24 hWestern BlotLC3-IIIncreased expression spandidos-publications.comnih.gov
HepG22 µM, 24 hWestern BlotTotal EGFRSignificantly upregulated expression spandidos-publications.comnih.gov
Huh-72 µM, 24 hWestern BlotTotal EGFRSignificantly upregulated expression spandidos-publications.comnih.gov
HCC82720 µMqRT-PCRCLDN1Significantly increased expression nih.gov
Calu1Not specifiedqRT-PCRCLDN3, CLDN5Significantly increased expression nih.gov
H1299Not specifiedqRT-PCRCLDN1Significantly reduced expression nih.gov
H1299Not specifiedqRT-PCRCLDN5Significantly increased expression nih.gov
NSCLC linesNot specifiedmRNA analysisEGFRInduced EGFR mRNA expression in all cell lines researchgate.netnih.gov

Expression of Drug-Resistant Orthologues (e.g., GFP-Fab1) for Target Validation

Expressing drug-resistant orthologues of the target protein is a crucial method for validating that the observed effects of an inhibitor are indeed due to its action on the intended target. In the case of this compound, which targets mammalian PIKfyve, the yeast orthologue Fab1 has been used for this purpose. nih.govembopress.org

Studies have shown that the yeast Fab1 is insensitive to this compound at concentrations where mammalian PIKfyve is potently inhibited. nih.govembopress.orgselleckchem.com By expressing GFP-tagged Fab1 (GFP-Fab1) in mammalian cells treated with this compound, researchers can assess if the expression of the resistant orthologue can rescue the cellular phenotypes induced by the inhibitor. nih.govresearchgate.netembopress.org For example, expression of GFP-Fab1 in NIH3T3 cells treated with this compound was able to partly rescue the vesiculation phenotype, reducing the number and size of swollen vesicles. nih.govembopress.org This provides strong evidence that this compound exerts its effects by inhibiting PIKfyve and disrupting PtdIns(3,5)P2 production. nih.govembopress.org

Preclinical In Vivo Models (Non-Clinical)

Preclinical in vivo models, primarily utilizing mice, are essential for evaluating the effects of this compound in a complex biological system and assessing its potential for therapeutic applications.

Allograft Mouse Models for Cancer Research (e.g., Liver Cancer)

Allograft mouse models, where cancer cells from a mouse are implanted into a genetically identical mouse, are commonly used in cancer research to study tumor growth and evaluate potential therapeutic agents. In the context of this compound research, allograft models have been employed to investigate its anti-tumor activity, particularly in liver cancer. spandidos-publications.comnih.govspandidos-publications.com

A study using an allograft model of mouse liver cancer, established by subcutaneously injecting H22 cells (a mouse hepatoma cell line) into BALB/c mice, demonstrated that this compound inhibited the in situ growth of hepatoma. spandidos-publications.comnih.gov Following treatment with this compound, the tumor weight in the treated group was lower compared to the control group. spandidos-publications.comnih.gov These in vivo findings supported the in vitro observations that this compound has anti-proliferative effects on liver cancer cells. spandidos-publications.comnih.govspandidos-publications.com

Here is a data table summarizing findings from an allograft mouse model in liver cancer research:

Model SystemCancer TypeTreatment (this compound)Observed Effect on Tumor GrowthCitation
BALB/c mice with H22 cell allograftsLiver Cancer2 mg/kg for 7 daysInhibited in situ tumor growth spandidos-publications.comnih.gov

Mouse Models for Viral Infection Studies

Mouse models are also utilized to investigate the effects of PIKfyve inhibitors, including this compound, on viral infections. Given the role of PIKfyve in endosomal trafficking, which is utilized by many viruses for entry and replication, inhibiting this kinase can have antiviral effects. nih.gov

Studies have demonstrated the antiviral effects of PIKfyve inhibitors, including this compound and Apilimod, against various respiratory viruses, such as influenza virus and respiratory syncytial virus (RSV), in vitro and in vivo mouse models. nih.govasm.orgbiorxiv.orgresearchgate.net While some studies specifically highlight the use of Apilimod in mouse models of influenza and RSV infection, mentioning effects like reduced viral load and inhibited weight loss, this compound is often discussed as another PIKfyve inhibitor exhibiting similar antiviral activities in vitro, suggesting its relevance for in vivo viral infection studies as well. nih.govasm.orgbiorxiv.orgresearchgate.net PIKfyve inhibitors have been reported to disrupt the lifecycle of beta-coronaviruses and show activity against SARS-CoV-2 and Ebola in vitro. nih.govguidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.orgnih.gov

Models for Neuronal Cell Death and Neurodegeneration (e.g., Primary Mouse Hippocampal Neurons)

Research into the role of PIKfyve in neuronal function and neurodegeneration frequently utilizes models involving neuronal cells, including primary mouse hippocampal neurons. Genetic alterations of the PIKfyve complex in mice have been shown to result in neurodegeneration. nih.govnih.govplos.org this compound has been used as a tool to acutely inhibit PIKfyve activity in these models to understand the mechanisms underlying neuronal cell death. nih.govnih.govplos.orgresearchgate.net

Studies using cultured primary mouse hippocampal neurons have shown that treatment with this compound significantly reduces neuronal survival. nih.govnih.govplos.orgresearchgate.net This inhibition of PIKfyve promotes the vacuolation of endolysosomal membranes, followed by a form of cell death that has been characterized as apoptosis-independent. nih.govnih.govplos.orgresearchgate.net The observed neuronal cell death phenotype induced by acute PIKfyve inhibition with this compound closely mimics the neurodegeneration seen in mouse models with genetic alterations in the PIKfyve complex. nih.govplos.orgresearchgate.net Furthermore, PIKfyve inhibition with this compound has been shown to dysregulate autophagy in these neuronal models, suggesting that alterations in autophagy may contribute to neuronal cell death. nih.govnih.gov

Here is a data table summarizing findings from studies using primary mouse hippocampal neurons:

Model SystemTreatment (this compound)Observed EffectCitation
Primary mouse hippocampal neurons1 µM, 24 hMarked reduction in neuronal survival nih.govplos.orgresearchgate.net
Primary mouse hippocampal neurons1 µMPromoted vacuolation of endolysosomal membranes nih.govnih.govplos.orgresearchgate.net
Primary mouse hippocampal neurons1 µMApoptosis-independent cell death nih.govnih.govplos.orgresearchgate.net
Primary mouse hippocampal neuronsNot specifiedDysregulated autophagy nih.govnih.gov

Plant Models (e.g., Arabidopsis thaliana) for Vacuolar and Membrane Trafficking Studies

Arabidopsis thaliana has served as a valuable model system for investigating the role of this compound in vacuolar and membrane trafficking. Studies in Arabidopsis have demonstrated that this compound acts as a selective inhibitor of PIKfyve, thereby blocking the production of PI(3,5)P2. oup.comoup.comnih.gov This inhibition has been shown to affect various membrane trafficking events, predominantly within the post-Golgi routes. oup.comoup.com

Research utilizing fluorescent reporter proteins in conjunction with this compound treatment in Arabidopsis thaliana has revealed that reduced PI(3,5)P2 levels lead to abnormal membrane dynamics of plasma membrane proteins, such as AUX1 and BOR1, which exhibit different trafficking patterns. oup.comoup.comnih.gov The secretion of fluorescent secretory marker proteins and the morphological characteristics of late endosomes and the central vacuole were also impacted by decreased PI(3,5)P2 production. oup.comoup.comnih.gov These observed pleiotropic defects in post-Golgi trafficking events are attributed to the inhibition of PI(3,5)P2 production, likely mediated by the impaired maturation of FAB1-positive late endosomes. oup.comoup.comnih.gov FAB1 is the Arabidopsis homolog of PIKfyve. oup.com

Studies indicate that in Arabidopsis, late endosomes are involved in multiple post-Golgi membrane trafficking routes, encompassing vacuolar trafficking, endocytosis, and secretion. oup.comoup.comnih.gov this compound treatment has been shown to reduce vacuolar acidification and convolution in guard cells, and to delay stomatal closure in response to abscisic acid (ABA). oup.comoup.com The inhibition of secretion of a fluorescent protein marker (secGFP) by this compound suggests the involvement of PI(3,5)P2-mediated membrane trafficking in the default secretory process in Arabidopsis. oup.com

Human Nasal Air-Liquid Interface Cultured Epithelium for Antiviral Studies

Human nasal air-liquid interface (ALI) cultured epithelium provides a more physiologically relevant in vitro model for studying respiratory virus infections compared to submerged cell cultures. asm.org This model mimics the structural and biological characteristics of the human respiratory microenvironment. asm.org this compound, as a PIKfyve inhibitor, has been investigated for its antiviral effects in this system. nih.govresearchgate.netresearchgate.net

Endocytosis is a primary mechanism by which respiratory viruses enter cells, and PIKfyve, through its role in synthesizing PI(3,5)P2, is implicated in virus trafficking via the endocytic pathway. nih.govresearchgate.netresearchgate.net Studies have demonstrated the antiviral effects of PIKfyve inhibitors, including this compound and Apilimod mesylate, against various respiratory viruses. nih.govresearchgate.netresearchgate.net

In human nasal ALI cultured epithelium infected with influenza PR8, treatment with Apilimod mesylate, another PIKfyve inhibitor, reduced viral load and cytokine release while improving cell integrity. nih.govresearchgate.netresearchgate.net While the search results primarily highlight the effects of Apilimod mesylate in the human nasal ALI model, they establish that this compound, also a PIKfyve inhibitor, concentration-dependently inhibited several influenza strains in MDCK cell assays, suggesting a class effect for PIKfyve inhibitors in antiviral activity. nih.govresearchgate.netresearchgate.netbiorxiv.org The use of ALI cultures allows for the apical application of compounds, mimicking intranasal treatment. asm.org

Role of Ym 201636 in Investigating Specific Disease Pathologies

Cancer Biology Research

YM-201636 has been utilized in cancer biology research to investigate the role of PIKfyve inhibition in the proliferation, malignancy potential, and related cellular pathways of various cancer types.

Inhibition of Proliferation and Malignancy Potential in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Studies have demonstrated that this compound inhibits the proliferation and malignancy potential of Non-Small Cell Lung Cancer (NSCLC) cell lines, including Calu-1, H1299, and HCC827, in a dose-dependent manner nih.govtrdizin.gov.trresearchgate.netnih.gov. Cytotoxicity assays, such as the XTT assay, have shown that this compound decreases the viability of these cell lines nih.govresearchgate.net. The sensitivity to this compound can vary among different NSCLC cell lines, potentially due to their distinct genetic backgrounds nih.gov. For instance, Calu-1 and HCC827 cells were found to be more sensitive to this compound with lower IC50 values compared to the H1299 cell line after 72 hours of treatment nih.gov.

NSCLC Cell LineIC50 (µM) at 72h
Calu-115.03
H129974.95
HCC82711.07

This compound treatment has also been shown to affect the expression of claudins (CLDN), which are structural proteins of tight junctions involved in regulating cell functions and implicated in cancer progression nih.gov. Following this compound treatment, CLDN1, CLDN3, and CLDN5 expressions increased significantly in HCC827 cells. In Calu-1 cells, CLDN3 and CLDN5 expressions significantly increased, while in H1299 cells, CLDN1 expression was significantly reduced, and CLDN5 expression increased nih.govresearchgate.netnih.gov. Immunofluorescence staining has further shown a significant increase in CLDN1, CLDN3, and CLDN5 proteins after this compound treatment nih.govresearchgate.netnih.gov.

Anti-Proliferative and Antitumor Effects in Liver Cancer Cell Lines and In Vivo Models

This compound has demonstrated anti-proliferative effects on liver cancer cell lines, such as HepG2 and Huh-7 cells, in a dose-dependent manner spandidos-publications.comspandidos-publications.comnih.gov. Studies using MTT assays have shown that this compound inhibits the viability of these cells spandidos-publications.comnih.gov. Furthermore, this compound has exhibited antitumor effects in in vivo models of liver cancer. In an allograft mouse model of liver cancer established by injecting H22 cells, treatment with this compound resulted in lower tumor weight compared to the control group spandidos-publications.comnih.gov.

Interplay with Epidermal Growth Factor Receptor (EGFR) Pathway in Cancer Cell Autophagy

Research indicates an interplay between this compound and the Epidermal Growth Factor Receptor (EGFR) pathway in cancer cell autophagy nih.govtrdizin.gov.trspandidos-publications.comspandidos-publications.comnih.gov. This compound has been shown to induce EGFR mRNA expression in NSCLC cell lines nih.govtrdizin.gov.trresearchgate.netnih.gov. In liver cancer cells, this compound-induced autophagy has been shown to be dependent upon EGFR overexpression spandidos-publications.comspandidos-publications.comnih.gov. While EGFR overexpression is often associated with promoting tumor cell proliferation, studies with this compound suggest that the increased EGFR protein is in an inactive form, which can initiate autophagy nih.govspandidos-publications.com. This indicates that this compound may inhibit tumor growth by promoting EGFR expression and subsequently inducing autophagy spandidos-publications.comspandidos-publications.comnih.gov.

Utility in Drug Repurposing Screens for Pediatric Cancer Cell Lines

This compound has been included in quantitative high-throughput screening (qHTS) assays for pediatric cancer cell lines as part of drug repurposing efforts selleckchem.com. It has been listed as a candidate repurposing drug for breast cancer through molecular docking analysis frontiersin.org.

Implications for Multiple Myeloma Research

PIKfyve inhibitors, including this compound, have implications for multiple myeloma research nih.govhaematologica.orghaematologica.orgnih.govresearchgate.net. Inhibition of PIKfyve has been suggested as a potential target for multiple myeloma due to its role in disrupting lysosomal function, autophagic flux, and the high basal necessity of autophagy in plasma cells and multiple myeloma cells nih.govhaematologica.orghaematologica.orgnih.govresearchgate.net. While other PIKfyve inhibitors like APY0201 have shown superior potency in some multiple myeloma cell lines, this compound's activity in this context has also been investigated haematologica.orghaematologica.orgnih.govresearchgate.net.

Neurobiology and Degenerative Disorders

This compound has been used to investigate the role of PIKfyve inhibition in neurobiology and degenerative disorders. Selectively inhibiting PIKfyve activity with this compound has been shown to significantly reduce the survival of primary mouse hippocampal neurons in culture, promoting vacuolation of endolysosomal membranes followed by apoptosis-independent cell death acs.orgplos.orguq.edu.au. The mechanism involves the dysregulation of autophagy acs.orgplos.org.

Furthermore, PIKfyve inhibition using this compound has been explored as a potential therapeutic target for Parkinson's disease researchgate.netbiorxiv.orgresearchgate.net. Studies using a cellular model overexpressing a form of alpha-synuclein (B15492655) have shown that this compound treatment results in a lysosomal-dependent reduction of alpha-synuclein aggregates biorxiv.orgresearchgate.net. The proposed mechanism of action involves TFEB-mediated lysosomal biogenesis, with this compound increasing nuclear TFEB levels and subsequently increasing lysosomal markers like LAMP1 and GCase researchgate.netbiorxiv.orgresearchgate.net.

Mechanisms of Neuronal Cell Death Induction (e.g., Apoptosis-Independent)

Research utilizing this compound has provided insights into mechanisms of neuronal cell death that occur independently of apoptosis. Inhibition of PIKfyve by this compound significantly reduces the survival of primary mouse hippocampal neurons in culture. plos.orgresearchgate.netnih.gov This inhibition leads to the vacuolation of endolysosomal membranes, a process that precedes neuronal cell death and neurite loss. plos.orgresearchgate.net The cell death induced by this compound is characterized as apoptosis-independent, as evidenced by the lack of significant caspase-3 cleavage and the inability of a pan-caspase inhibitor (Z-VAD-fmk) to prevent the death of neurons treated with this compound. plos.orgresearchgate.net The vacuoles observed in this compound-treated neurons often contain intravacuolar membranes and inclusions, resembling autolysosomes. plos.orgresearchgate.netnih.gov Treatment with this compound increases the level of the autophagosomal marker protein LC3-II, and this effect is enhanced by inhibiting lysosomal proteases, suggesting that alterations in autophagy contribute to the observed neuronal cell death. plos.orgresearchgate.netnih.gov Electron microscopy analysis has shown that this compound treatment increases both the number and size of electron-lucent vacuoles in neuronal cell bodies and neurites. researchgate.net These vacuoles are largely labeled for LAMP-1, consistent with a primary effect on lysosomes. researchgate.net

Relationship to Neurodegeneration Associated with Genetic Alterations in PIKfyve Complex

Genetic alterations in the PIKfyve complex, which lead to even a mild reduction in PtdIns(3,5)P2 levels, are associated with marked neurodegeneration through mechanisms that are not yet fully characterized. plos.orgembopress.orgresearchgate.net Studies using this compound to selectively inhibit PIKfyve activity have shown a reduction in the survival of primary mouse hippocampal neurons in culture, closely mimicking the neuronal cell death phenotype observed in mice with genetic deficiencies in PIKfyve complex components like Fig4 and Vac14. plos.orgresearchgate.net This suggests that the neurodegeneration linked to genetic alterations in the PIKfyve complex may involve the dysregulation of endolysosomal function and subsequent apoptosis-independent neuronal cell death. plos.org

Impact on Lysosomal Functions in Models of Chronic Intermittent Hypoxia

Chronic intermittent hypoxia has been shown to downregulate the adenosine (B11128) monophosphate-activated protein kinase-PIKfyve-PtdIns(3,5)P2 pathway, ultimately impairing lysosomal functions. researchgate.netfrontiersin.org Research indicates that inhibition of PIKfyve kinase activity using YM-20166 dysregulates autophagy and consequently leads to hippocampal neuronal cell death. researchgate.netfrontiersin.org This highlights the critical role of the PIKfyve-PtdIns(3,5)P2 pathway in maintaining lysosomal homeostasis, which is disrupted in conditions like chronic intermittent hypoxia. PIKfyve is essential for PtdIns(3,5)P2 production, and its inhibition results in cytoplasmic vacuolation and defective trafficking of molecules into lysosomes and cathepsin maturation. mdpi.com

Identification of Downstream Targets (e.g., NSG1) Relevant to Neurological Diseases

Studies investigating the effects of inhibiting PtdIns(3,5)P2 biosynthesis with compounds like this compound have led to the identification of downstream targets relevant to neurological diseases. NSG1 (neuron-specific gene family member 1), also known as NEEP21, has been identified as an important downstream protein of PtdIns(3,5)P2. researchgate.netnih.gov Inhibition of PtdIns(3,5)P2 biosynthesis traps NSG1 in EEA1-positive endosomes, and NSG1-positive endosomes become enlarged upon treatment with PIKfyve inhibitors like this compound. nih.gov Overexpression of NSG1 has been shown to rescue neurite thinning in primary cortical neurons where PtdIns(3,5)P2 levels are impaired by this compound or apilimod. nih.gov These findings suggest that NSG1 is a downstream target of PtdIns(3,5)P2 signaling crucial for maintaining neurite thickness and may represent a potential therapeutic target in neurological diseases. researchgate.netnih.gov

Virology Research

This compound has also been utilized in virology research, particularly in understanding and inhibiting viral replication mechanisms.

Inhibition of Retroviral Replication Mechanisms

This compound is known to inhibit retroviral replication. invivogen.commedchemexpress.com It acts as a selective inhibitor of PIKfyve, which is crucial for the synthesis of PtdIns(3,5)P2. invivogen.comembopress.orgmedchemexpress.comaxonmedchem.com Inhibition of PIKfyve with this compound disrupts endomembrane transport and inhibits retroviral release or budding from infected cells. invivogen.comembopress.orgnih.govmedchemexpress.comnih.govnih.gov Silencing of PIKfyve in host cells has been shown to markedly inhibit HIV replication. nih.govnih.gov Proper endosome-to-TGN transport is critical for the HIV life cycle, and disrupting the function of key players in this pathway, including PIKfyve, inhibits HIV replication or infectivity. nih.gov this compound disrupts retroviral budding at concentrations around 800 nM. nih.govnih.gov

Broad-Spectrum Antiviral Potential against Respiratory Viruses

Recent studies have explored the antiviral potential of PIKfyve inhibitors, including this compound, against respiratory viruses. Endocytosis, a major cell entry mechanism for respiratory viruses, involves the endocytic pathway where PIKfyve and PtdIns(3,5)P2 play a role in virus trafficking. nih.govasm.org PIKfyve inhibitors have demonstrated antiviral effects against viruses such as SARS-CoV-2 and Ebola. nih.govasm.org this compound, along with other PIKfyve inhibitors like Apilimod mesylate, has been shown to concentration-dependently inhibit several influenza strains in in vitro cell-based assays. nih.govasm.orgresearchgate.net While Apilimod mesylate showed broader effects, this compound also exhibited antiviral activity against influenza. nih.govasm.orgresearchgate.net This suggests that targeting PIKfyve with inhibitors like this compound could be a promising approach for developing broad-spectrum antiviral therapies against respiratory viruses. nih.govasm.org

Modulation of Innate Immune Signaling Pathways in Antiviral Responses

This compound is a potent and selective inhibitor of phosphatidylinositol phosphate (B84403) kinase, FYVE-type zinc finger containing (PIKfyve), an enzyme critical for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) invivogen.commdpi.comaai.orgembopress.org. PIKfyve plays a crucial role in regulating various intracellular membrane trafficking pathways, including endosomal dynamics invivogen.comaai.orgembopress.org. The modulation of these endosomal processes by this compound has significant implications for innate immune signaling, particularly in the context of antiviral responses.

Research indicates that this compound interferes with Toll-like receptor (TLR) signaling pathways, which are essential components of the innate immune system responsible for detecting viral pathogens invivogen.comnih.gov. Specifically, this compound has been shown to block TLR9 signaling invivogen.comnih.gov. This inhibition is mediated by preventing the proper endosomal translocation of CpG-containing oligodeoxynucleotides (CpG ODNs), which are agonists for TLR9 invivogen.comnih.gov. By disrupting the trafficking of these agonists, this compound prevents their co-localization with the TLR9 receptor within endosomes, thereby inhibiting downstream signaling invivogen.com. Further studies have revealed that the inhibitory effects of this compound extend beyond TLR9, encompassing inhibition of TLR3 and TLR4 signaling, as well as signaling mediated by cytosolic DNA sensors invivogen.com.

A key aspect of the antiviral innate immune response is the production of type I interferons (IFNs) dovepress.comfrontiersin.org. These cytokines are critical for establishing an antiviral state in host cells and modulating immune cell activity dovepress.comfrontiersin.org. This compound has been found to specifically block the production of type I IFN that is mediated through the TBK-1/IRF3 pathway invivogen.com. This suggests that PIKfyve activity, and consequently the lipid products it generates, are important for the activation or function of this specific signaling axis leading to type I IFN production invivogen.comnih.gov. Notably, while inhibiting TBK-1/IRF3-mediated IFN production, this compound does not appear to affect NF-κB dependent cytokine production invivogen.com. This highlights a differential impact of PIKfyve inhibition on distinct branches of innate immune signaling pathways invivogen.com.

The role of PIKfyve activity, as modulated by this compound, in endosomal trafficking is particularly relevant to viruses that utilize endocytic pathways for entry or replication researchgate.net. Inhibition of PIKfyve with this compound has been shown to disrupt endomembrane transport and inhibit the release of retroviruses from infected cells invivogen.comembopress.orgnih.govnih.gov. This suggests a role for PIKfyve-regulated processes in viral budding, a late stage in the replication cycle of enveloped viruses invivogen.comembopress.org.

Beyond retroviruses, this compound has demonstrated antiviral effects against a range of other viruses, particularly RNA viruses researchgate.netresearchgate.netbiorxiv.org. Studies have shown that this compound can suppress the replication of Enterovirus 71 (EV71) and reduce virus-induced inflammation researchgate.net. The mechanism involves the inhibition of PIKfyve kinase, which disrupts the ESCRT pathway and endosomal transport, thereby affecting viral entry and the formation of replication complexes researchgate.net. This compound has also been reported to repress the replication of other RNA viruses, including Coxsackievirus B3 (CVB3), Poliovirus 1 (PV1), Echovirus 11 (E11), Zika virus (ZIKV), and Vesicular stomatitis virus (VSV) researchgate.net. In the context of Yellow Fever Virus (YF17D), this compound exhibited an antiviral effect researchgate.nettandfonline.com. Furthermore, PIKfyve inhibitors, including this compound, have been shown to inhibit several influenza strains in vitro in a concentration-dependent manner researchgate.netbiorxiv.org. However, one study noted that this compound did not inhibit the replication of RSV A2 and PIV3 at tested concentrations up to 21µM biorxiv.org.

The detailed research findings on the antiviral effects of this compound against various viruses can be summarized in the following table:

Virus TypeSpecific Viruses TestedObserved EffectRelevant Signaling/MechanismSource(s)
RetrovirusMoloney leukemia virusInhibited buddingDisruption of endomembrane transport and ESCRT pathway invivogen.comembopress.org invivogen.comembopress.orgnih.govnih.gov
RNA VirusEnterovirus 71 (EV71)Suppressed replicationInhibition of PIKfyve, disruption of ESCRT and endosomal transport researchgate.net researchgate.net
RNA VirusCVB3, PV1, E11, ZIKV, VSVRepressed replicationLikely related to PIKfyve inhibition and endosomal trafficking researchgate.net researchgate.net
RNA VirusYellow Fever Virus (YF17D)Antiviral effectContrast to proviral effect of TBK-1 inhibitors researchgate.nettandfonline.com researchgate.nettandfonline.com
RNA VirusInfluenza strains (H1N1, H3N2, H5N1)Inhibited replicationConcentration-dependent inhibition in cell-based assays researchgate.netbiorxiv.org researchgate.netbiorxiv.org
RNA VirusRSV A2, PIV3No inhibition observedAt concentrations up to 21µM in one study biorxiv.org biorxiv.org
DNA VirusAdenovirus 3 (ADV3), Hepatitis B virus (HBV)No repression observedLikely due to different replication mechanisms not reliant on PIKfyve-dependent pathways researchgate.net researchgate.net

This table illustrates the differential impact of this compound on the replication of various viruses, highlighting its potential as a tool for investigating the specific roles of PIKfyve and endosomal trafficking in the life cycles of different viral pathogens and their interaction with the innate immune system.

Comparative Analysis and Future Research Directions

Comparison with Other PIKfyve Inhibitors and Related Compounds (e.g., Apilimod, Vacuolin-1, MOMIPP)

The study of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P), has been significantly advanced by the development of small molecule inhibitors. YM-201636, a potent inhibitor of this kinase, is often compared with other compounds that target the same pathway, such as Apilimod, Vacuolin-1, and MOMIPP. These comparisons reveal important distinctions in their biochemical profiles and cellular impacts.

This compound, Apilimod, and Vacuolin-1 are all recognized as direct inhibitors of PIKfyve, though they exhibit different potencies and selectivity. This compound demonstrates potent inhibition of mammalian PIKfyve with a half-maximal inhibitory concentration (IC₅₀) of 33 nM. selleckchem.commedchemexpress.comnih.govnih.gov Its selectivity for PIKfyve is approximately 100-fold greater than for the class I PI3-kinase p110α, which it inhibits with an IC₅₀ of 3.3 μM. medchemexpress.comnih.govembopress.org Notably, the yeast orthologue of PIKfyve, Fab1, is insensitive to this compound. nih.govembopress.org

Apilimod is reported to be an even more potent and selective inhibitor of PIKfyve, with an IC₅₀ of approximately 14 nM. selleck.co.jpnih.gov It was originally identified as an inhibitor of interleukin-12 (B1171171) (IL-12) and interleukin-23 (IL-23) production. selleck.co.jp Vacuolin-1 is also a selective PIKfyve inhibitor, though detailed comparative potency data is less consistently reported. selleck.co.jp Unlike this compound, MOMIPP's primary mechanism, while inducing similar vacuolization, may involve distinct pathways, as it demonstrates significantly different effects on glucose uptake and JNK signaling. researchgate.net

CompoundPrimary TargetIC₅₀ (PIKfyve)IC₅₀ (p110α)Notes
This compoundPIKfyve33 nM3.3 µM~100-fold selectivity over p110α. medchemexpress.comnih.gov
ApilimodPIKfyve~14 nM-Also a potent inhibitor of IL-12/IL-23. selleck.co.jpnih.gov
Vacuolin-1PIKfyveNot specified-Also blocks Ca²⁺-dependent lysosomal exocytosis. selleck.co.jp
MOMIPPPIKfyve (implicated)Not specified-Induces methuosis and potent JNK activation. researchgate.net

A primary shared effect of direct PIKfyve inhibitors like this compound, Apilimod, and Vacuolin-1 is the induction of large cytoplasmic vacuoles. nih.govbiorxiv.orgresearchgate.net This phenotype arises from the disruption of endolysosomal trafficking and fission, leading to the swelling and fusion of late endosomes and lysosomes. biorxiv.orgresearchgate.net This disruption of lysosomal homeostasis also impairs autophagy. biorxiv.org Furthermore, by altering endosomal function, these inhibitors can effectively block the entry of certain viruses, such as Ebolavirus and SARS-CoV-2, which rely on endosomal trafficking for infection. nih.govbiorxiv.org

Despite these commonalities, there are unique effects. This compound is noted for its ability to block the budding of retroviruses from infected cells, an effect mediated through interference with the ESCRT (endosomal sorting complex required for transport) machinery. selleckchem.comnih.gov At lower concentrations, this compound preferentially inhibits the synthesis of PtdIns5P over PtdIns(3,5)P₂. medchemexpress.com Apilimod, in contrast, was initially characterized by its immunomodulatory effects, specifically the inhibition of IL-12 and IL-23, and has been explored as an anti-cancer agent in B-cell malignancies. nih.govh1.co

MOMIPP, while also causing vacuolization, exhibits distinct downstream signaling. researchgate.net A direct comparison showed that while both this compound and MOMIPP inhibit glucose uptake, MOMIPP's effect is far more pronounced (90% vs. 40% inhibition after 24 hours). researchgate.net Crucially, only MOMIPP was found to cause substantial activation of the JNK stress-signaling pathway. researchgate.net

Elucidation of Off-Target Effects and Secondary Molecular Targets

While this compound is a selective inhibitor of PIKfyve, research has uncovered several secondary and off-target effects that are critical for interpreting experimental results and understanding its full biological impact.

One of the most significant off-target effects of this compound is its potent inhibition of glucose uptake in adipocytes. It inhibits both basal and insulin-stimulated 2-deoxyglucose uptake with an IC₅₀ of approximately 54 nM. selleckchem.comnih.gov This near-complete inhibition occurs at concentrations as low as 160 nM, which is substantially lower than the 800 nM required to effectively block retroviral budding or robustly inhibit PtdIns(3,5)P₂ production in some cell types. selleckchem.comnih.gov

This discrepancy in effective concentrations strongly suggests that the profound inhibition of glucose transport is mediated by a high-affinity molecular target other than PIKfyve. nih.gov While this compound does inhibit insulin-dependent activation of class IA PI 3-kinase, this occurs at higher concentrations and does not account for the potent, low-nanomolar effect on glucose entry. selleckchem.comnih.gov The identity of this high-affinity target that governs glucose uptake remains to be elucidated. nih.gov

Recent research has revealed an important functional interplay between PIKfyve and the p38 MAPK signaling pathway in regulating the homeostasis of late endosomes and lysosomes (LELs). researchgate.netnih.gov This connection was initially uncovered when pyridinyl imidazole (B134444) p38 MAPK inhibitors, such as SB203580, were observed to cause cytoplasmic vacuolation similar to that of PIKfyve inhibitors. researchgate.netnih.govnih.gov This effect was traced to an off-target inhibition of PIKfyve by these specific p38 inhibitors. nih.govnih.gov

However, the phenotype was not solely due to PIKfyve inhibition. Studies have shown that p38 MAPKs act epistatically to PIKfyve to promote LEL fission—the process by which functional lysosomes are reformed from hybrid organelles. researchgate.netnih.govnih.gov Consequently, the genetic deletion of p38α and p38β renders cells dramatically more sensitive to this compound and Apilimod, leading to significantly more severe vacuolation. researchgate.netnih.govbiorxiv.org Furthermore, the combined pharmacological inhibition of both PIKfyve (with this compound or Apilimod) and p38 MAPKs (using a structurally distinct inhibitor like BIRB-796) exacerbates the vacuolation phenotype and delays its resolution. researchgate.netbiorxiv.orgbiorxiv.org This demonstrates that while PIKfyve is critical for preventing LEL swelling, p38 MAPK activity is necessary for the subsequent fission and recycling of these organelles. researchgate.netbiorxiv.org

Advanced Methodological Applications

As a potent and selective small-molecule inhibitor, this compound serves as a valuable chemical tool for the acute and reversible perturbation of PIKfyve function. This provides a distinct advantage over genetic methods like siRNA knockdown, which have a more gradual onset and can lead to compensatory effects. nih.gov

This compound is widely used to dissect the specific roles of PIKfyve and its lipid products, PtdIns(3,5)P₂ and PtdIns5P, in a variety of dynamic cellular processes. These include:

Endosomal Trafficking and Sorting: Probing the acute requirements for PIKfyve in maintaining the morphology and function of the endolysosomal system. selleckchem.comembopress.org

Viral Replication: Investigating the specific stages of viral lifecycles, such as retroviral budding, that depend on PIKfyve activity. nih.govembopress.org

Autophagy: Studying the role of PIKfyve in the maturation of autophagosomes and their fusion with lysosomes. selleckchem.comembopress.org

Metabolic Signaling: Examining the downstream effects of PIKfyve inhibition on pathways like insulin-regulated GLUT4 translocation. nih.gov

Furthermore, the characterization of its off-target effects and its interplay with other pathways has expanded its utility. It can be used to probe the epistatic relationship between PIKfyve and p38 MAPKs in regulating organelle fission. researchgate.netbiorxiv.org Recent studies have also identified the two-pore channel 2 (TPC2), an endolysosomal cation channel, as a direct off-target, making this compound a tool for studying ion channel function. nih.gov The compound's potent but PIKfyve-independent inhibition of glucose uptake also presents an opportunity for its use in identifying novel regulators of glucose transport. nih.gov

Integration with Proteomics and Lipidomics for Comprehensive Pathway Elucidation

This compound's primary mechanism of action is the inhibition of PIKfyve, which fundamentally alters the cellular landscape of phosphoinositides, specifically by blocking the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). A comprehensive understanding of the downstream consequences requires a holistic view of the cellular machinery.

Systematic investigation of lipid metabolism pathways through lipidomics can precisely quantify the changes in various lipid species following this compound treatment. This approach can identify not only the direct products of PIKfyve but also compensatory changes in other lipid synthesis and degradation pathways. youtube.com Coupled with proteomics , which analyzes large-scale protein expression and modification, researchers can map the full network of effectors. This integrated 'omics' approach can uncover novel protein-lipid interactions and identify previously unknown proteins that are recruited or displaced from membranes due to the altered phosphoinositide profile induced by this compound. nih.gov Such studies are crucial for elucidating the complete signaling cascade and identifying new nodes of intervention.

Development of Advanced Live-Cell Imaging Techniques to Monitor Dynamic Cellular Processes

A hallmark cellular response to this compound treatment is the dramatic formation of large cytoplasmic vacuoles, a result of disrupted endomembrane transport. nih.govembopress.orgnih.gov While conventional microscopy has been pivotal in identifying this phenotype, advanced live-cell imaging techniques are necessary to understand the underlying dynamics.

Time-lapse fluorescence microscopy allows for the real-time visualization of cellular processes in response to the compound. researchgate.net By using fluorescently tagged proteins, researchers can track the localization of specific endosomal and lysosomal markers, such as EEA1 and the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR), which become localized to the swollen vesicles induced by this compound. nih.gov These techniques enable the precise monitoring of vesicle formation, fusion, and trafficking events, providing mechanistic insights into how PIKfyve inhibition affects endosomal sorting and maturation. researchgate.netmedchemexpress.com The development of novel biosensors for PtdIns(3,5)P2 and other lipids will further allow for the direct visualization of lipid dynamics at subcellular resolutions, offering a direct window into the primary effects of this compound on its target's activity.

Further Elucidation of Downstream Effectors and Signaling Networks

The inhibition of PIKfyve by this compound sets off a chain of events that reverberate through multiple cellular signaling networks. A key area of ongoing research is to identify all the downstream players and understand their complex interplay.

Identification of Novel PIKfyve-Regulated Proteins and Lipids

The most direct downstream effect of this compound is the depletion of the lipids PtdIns(3,5)P2 and PtdIns5P. nih.gov The compound has been shown to preferentially inhibit PtdIns5P synthesis at lower concentrations, providing a tool to dissect the distinct functions of these two lipid messengers. nih.gov Beyond these lipids, research has identified several proteins whose function or localization is regulated by PIKfyve activity. For instance, treatment with this compound leads to an increase in the autophagosomal marker protein LC3-II, indicating a dysregulation of autophagy. embopress.org It also blocks the continuous recycling of tight junction proteins like claudin-1 and claudin-2. medchemexpress.com

Molecule TypeIdentified Downstream EffectorEffect of this compound/PIKfyve InhibitionAssociated Cellular Process
LipidPhosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2)Production is blockedEndosomal trafficking, lysosomal function
LipidPhosphatidylinositol 5-phosphate (PtdIns5P)Production is blocked (preferentially at low doses)Actin stress fiber disassembly
ProteinLC3-IILevels are increasedAutophagy
ProteinClaudin-1 and Claudin-2Recycling is blocked, leading to intracellular accumulationTight junction formation and barrier function
ProteinTwo-pore channel 2 (TPC2)Directly blocked/inhibited (potential off-target effect)Endolysosomal cation channel activity

Interplay with Other Major Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK, JAK/STAT, EGFR)

The effects of PIKfyve inhibition are not contained within the endolysosomal system but intersect with major signaling pathways that govern cell growth, proliferation, and survival.

PI3K/Akt/mTOR: this compound has been found to completely inhibit the insulin-dependent activation of class IA PI 3-kinase, indicating a broader impact on phosphoinositide signaling than just PIKfyve. researchgate.net The PIKfyve-mTORC1 signaling axis is an area of active investigation, with some studies suggesting PIKfyve is necessary for mTOR activation, while others report no effect. nih.gov This highlights the context-dependent nature of these signaling interactions.

MAPK: Research has uncovered a synergistic relationship between PIKfyve inhibition and the p38MAPK pathway. In cancer cells, combining this compound with a p38MAPK inhibitor leads to enhanced anti-proliferative and cytotoxic effects, suggesting a compensatory role for p38MAPK in response to PIKfyve inhibition. embopress.org Furthermore, since this compound affects EGFR trafficking, it indirectly influences downstream pathways like the MEK/ERK (MAPK) cascade. medchemexpress.com

JAK/STAT: The JAK/STAT pathway is a primary conduit for cytokine signaling. rupress.org Recent evidence has linked PIKfyve to this pathway, showing that it is required for the differentiation of Th17 cells. nih.govnih.gov Mechanistically, PIKfyve activity promotes the mTORC1-dependent phosphorylation of the transcription factor STAT3, a key component of the JAK/STAT pathway. nih.govnih.gov This suggests that this compound could modulate immune responses by impinging on this pathway.

EGFR: The interplay with the Epidermal Growth Factor Receptor (EGFR) pathway is well-documented. Pharmacological suppression of PIKfyve with this compound reduces the rate of EGFR degradation, leading to altered signaling dynamics. nih.gov In some liver cancer cells, this compound-induced autophagy is dependent on the overexpression of EGFR, and the treatment itself can increase EGFR expression. medchemexpress.comresearchgate.net

Signaling PathwayNature of Interplay with this compound/PIKfyveKey Findings
PI3K/Akt/mTORInhibitory/ModulatoryThis compound can inhibit insulin-activated class IA PI 3-kinase. PIKfyve is linked to mTORC1 activation, though reports are conflicting. researchgate.netnih.gov
MAPKSynergistic Inhibition/Indirect ModulationCombined inhibition with p38MAPK inhibitors shows synergistic cytotoxicity in cancer cells. Affects ERK pathway downstream of EGFR. embopress.orgmedchemexpress.com
JAK/STATInhibitory/ModulatoryPIKfyve is required for mTORC1-mediated phosphorylation of STAT3, which is crucial for Th17 cell differentiation. nih.govnih.gov
EGFRModulatoryThis compound reduces the rate of EGFR degradation and can increase EGFR expression. Its effects can be dependent on EGFR status. medchemexpress.comnih.govresearchgate.net

Unanswered Questions and Emerging Hypotheses in this compound Research

Despite the significant progress in understanding this compound, several critical questions remain, and new hypotheses are emerging.

Unanswered Questions:

Off-Target Profile: What is the full spectrum of this compound's off-target effects? While potent against PIKfyve, it also inhibits class IA PI 3-kinase and the endolysosomal channel TPC2. researchgate.net A complete kinase and protein interaction profile is needed to fully interpret experimental results.

Mechanism of Cell Death: In neurons, this compound induces an apoptosis-independent form of cell death. embopress.orgbiorxiv.org The precise molecular mechanism governing this cell death pathway is still uncharacterized.

Physiological vs. Pathological Roles: How can the antiviral and anticancer effects of this compound be separated from its profound impact on normal physiology, such as glucose homeostasis? researchgate.net The profound inhibition of glucose uptake in adipocytes presents a significant hurdle for its systemic therapeutic use and requires further investigation. researchgate.net

Complete Effector Network: Who are all the downstream effectors of PtdIns(3,5)P2 and PtdIns5P? Identifying the full complement of proteins that bind these lipids is essential to understand the phenotypes of PIKfyve inhibition. biorxiv.org

Emerging Hypotheses:

Synergistic Cancer Therapy: The finding that combining PIKfyve and p38MAPK inhibitors results in synergistic cancer cell death opens up the hypothesis that this compound could be effective as part of a combination therapy, particularly in tumors that have developed resistance to other agents. embopress.org

Modulation of Immuno-Oncology Pathways: The link between PIKfyve and STAT3 phosphorylation suggests that this compound could be repurposed as an immunomodulatory agent. It may be hypothesized that by inhibiting Th17 differentiation, this compound could be beneficial in specific autoimmune contexts or could alter the tumor immune microenvironment. nih.govnih.gov

Targeting Host Factors for Broad-Spectrum Antivirals: this compound disrupts endosomal trafficking pathways that are hijacked by numerous viruses for entry and egress. This has led to the hypothesis that targeting a host factor like PIKfyve could serve as a broad-spectrum antiviral strategy, potentially circumventing the rapid evolution of viral resistance seen with direct-acting antivirals.

Further research into these areas will be crucial for defining the complete biological role of the PIKfyve pathway and determining the ultimate therapeutic utility of its inhibitor, this compound.

Q & A

Q. What is the primary mechanism of action of YM-201636 in autophagy studies?

this compound is a selective inhibitor of PIKfyve, a lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). Inhibition of PIKfyve disrupts endolysosomal trafficking, leading to vacuolation of lysosomal compartments and impaired autophagosome-lysosome fusion. This mechanism is validated via electron microscopy showing enlarged lysosomal structures and increased LC3-II accumulation in neurons .

Q. What experimental protocols are recommended for administering this compound in neuronal cell culture studies?

Typical protocols involve treating primary hippocampal neurons with 1 µM this compound for 4–18 hours. Key steps include:

  • Pre-treatment with lysosomal protease inhibitors (e.g., leupeptin) to stabilize autophagic markers like LC3-II.
  • Validation via immunostaining for LAMP1 (lysosomal marker) and EEA1 (early endosome marker) to confirm endolysosomal disruption .

Q. How does this compound induce apoptosis-independent neuronal cell death?

this compound promotes vacuolation of endolysosomal membranes, leading to autophagic stress and rupture of lysosomal compartments. This triggers necrosis-like cell death, independent of caspase activation. Key evidence includes the absence of caspase-3 cleavage and TUNEL-negative results in treated neurons .

Advanced Research Questions

Q. How can researchers resolve contradictions in autophagy flux measurements when using this compound?

Discrepancies in LC3-II levels (a marker of autophagosomes) may arise due to lysosomal dysfunction. Methodological solutions include:

  • Combining LC3-II immunoblotting with lysosomal protease inhibition to distinguish between autophagosome accumulation and impaired degradation.
  • Using tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to quantify autophagosome-lysosome fusion efficiency .

Q. What strategies ensure specificity of this compound for PIKfyve in complex experimental systems?

this compound has off-target effects on p110α (IC50 = 3.3 µM). To mitigate this:

  • Use lower concentrations (≤1 µM) to prioritize PIKfyve inhibition.
  • Validate findings with genetic approaches (e.g., PIKfyve siRNA knockdown) or alternative inhibitors like apilimod .

Q. How can researchers differentiate between primary and secondary lysosomal defects in this compound-treated cells?

Advanced methodologies include:

  • Time-course experiments : Short-term treatments (4 hours) primarily affect late endosomes/lysosomes, while longer treatments (18 hours) induce autophagic stress.
  • Morphometric analysis : Electron microscopy quantification of lysosomal area/count per cell (e.g., 33% increase in lysosomal area after 4-hour treatment) .

Q. What controls are critical when studying this compound’s impact on neuronal viability?

Essential controls include:

  • DMSO vehicle controls to account for solvent effects.
  • Caspase-3 activity assays to rule out apoptosis.
  • LysoTracker Red staining to visualize lysosomal integrity .

Q. How do researchers address variability in this compound-induced phenotypes across cell types?

Variability arises from differences in PIKfyve expression or lysosomal buffering capacity. Solutions involve:

  • Dose-response curves (e.g., 0.1–5 µM) to establish cell-specific sensitivity.
  • Cross-validation with primary cells and immortalized lines (e.g., HEK293 vs. hippocampal neurons) .

Data Interpretation and Conflict Resolution

Q. How should conflicting data on this compound’s role in autophagy be reconciled?

Discrepancies may stem from differences in cell models or readout timing. For example:

  • LC3-II accumulation at 4 hours indicates blocked degradation, while LC3-II decline at 18 hours suggests lysosomal rupture.
  • Use complementary assays (e.g., TEM for ultrastructural analysis, cathepsin activity assays) to resolve ambiguities .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression to calculate IC50 values (e.g., 33 nM for PIKfyve inhibition).
  • ANOVA with post-hoc tests for multi-group comparisons (e.g., lysosomal counts in treated vs. control cells) .

Methodological Best Practices

Q. How to optimize this compound treatment duration for autophagy studies?

  • Short-term (4 hours) : Ideal for observing early lysosomal dilation and PtdIns(3,5)P₂ depletion.
  • Long-term (18–24 hours) : Suitable for studying autophagic stress and cell death mechanisms .

Q. What are the ethical considerations when using this compound in preclinical research?

  • Ensure animal welfare protocols for primary neuron isolation.
  • Adhere to institutional biosafety guidelines for handling bioactive compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.